N-Nitrosodiethylamine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNQDOYYEUMPFS-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N(CC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Nitrosodiethylamine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated isotopologue of the potent carcinogen N-Nitrosodiethylamine (NDEA). This document is intended to serve as a technical resource, consolidating key data and methodologies relevant to research and development involving this compound.
Chemical and Physical Properties
This compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the quantification of NDEA in various matrices, including pharmaceuticals, food, and environmental samples.[1] Its deuteration provides a distinct mass difference from the non-labeled compound, enabling accurate and precise measurements.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-(ethyl-1,1-d2)-N-nitroso-ethan-1,1-d2-amine | [1] |
| Synonyms | DEN-d4, Diethylnitrosamine-d4 | [2] |
| CAS Number | 1346603-41-5 | [1] |
| Molecular Formula | C₄H₆D₄N₂O | [3] |
| Molecular Weight | 106.16 g/mol | [3] |
| Appearance | Clear to yellow liquid | [4] |
| Storage Temperature | -20°C | [3] |
Table 2: Spectroscopic and Chromatographic Data
| Property | Value | Reference(s) |
| Purity (by HPLC) | >95% | [3] |
| Primary Analytical Method | GC, NMR, MS | [5] |
Note: Some physical properties, such as boiling point and density, are often reported for the non-deuterated form, N-Nitrosodiethylamine (CAS: 55-18-5). For NDEA, the boiling point is approximately 177 °C and the density is about 0.95 g/mL.[6]
Metabolic Activation and Carcinogenic Mechanism
N-Nitrosodiethylamine is a well-established procarcinogen that requires metabolic activation to exert its toxic effects. The primary pathway for this activation involves cytochrome P450 (CYP) enzymes, particularly CYP2E1, in the liver.[7][8]
The metabolic process begins with the α-hydroxylation of one of the ethyl groups of NDEA. This hydroxylation is the rate-limiting step in its activation. The resulting α-hydroxy-NDEA is an unstable intermediate that spontaneously decomposes to form an ethyldiazonium ion. This highly reactive electrophilic species can then readily react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can cause miscoding during DNA replication, leading to mutations and the initiation of carcinogenesis.[9][10]
Experimental Protocols
Synthesis of this compound (General Method)
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
Diethylamine-d5 (or another suitably deuterated diethylamine precursor)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve diethylamine-d5 in water and cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to the cooled amine solution with constant stirring.
-
Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C. The pH should be maintained between 3 and 4.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Extract the product from the aqueous mixture with dichloromethane.
-
Wash the organic extract with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by distillation or chromatography as needed.
Quantitative Analysis by GC-MS/MS
This compound is commonly used as an internal standard for the quantification of NDEA in various samples. The following is a general protocol for the analysis of NDEA using GC-MS/MS with NDEA-d4 as an internal standard.[12][13][14]
Instrumentation:
-
Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)
-
Appropriate GC column (e.g., DB-5ms or equivalent)
Sample Preparation:
-
Accurately weigh the sample to be analyzed.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Extract the nitrosamines from the sample matrix using a suitable solvent (e.g., dichloromethane) and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
Concentrate the extract to a final volume.
GC-MS/MS Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS/MS Transitions:
-
NDEA: Precursor ion (m/z 102) -> Product ions (e.g., m/z 74, m/z 44)
-
NDEA-d4: Precursor ion (m/z 106) -> Product ions (e.g., m/z 78, m/z 46)[15]
-
Quantification:
-
Generate a calibration curve using standards of NDEA at various concentrations, each containing a fixed amount of NDEA-d4 internal standard.
-
Calculate the concentration of NDEA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. This compound | CAS#:1346603-41-5 | Chemsrc [chemsrc.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. US4102926A - Method for producing 4-nitrosodiphenylamine - Google Patents [patents.google.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. agilent.com [agilent.com]
- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3136821A - Synthesis of nitrosodimethylamine - Google Patents [patents.google.com]
- 11. edqm.eu [edqm.eu]
- 12. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fda.gov.tw [fda.gov.tw]
- 15. sites.uclouvain.be [sites.uclouvain.be]
Navigating the Stability of N-Nitrosodiethylamine-d4 in Methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-term stability of N-Nitrosodiethylamine-d4 (NDEA-d4) in methanol, a critical aspect for ensuring the accuracy and reliability of analytical measurements in research and drug development. While specific public data on the long-term stability of NDEA-d4 in methanol is limited, this document synthesizes established principles of stability testing for chemical reference standards, information on the reactivity of nitrosamines, and detailed experimental protocols to guide researchers in establishing and verifying the stability of their own working solutions.
Introduction to NDEA-d4 and the Importance of Stability
This compound is a deuterated analog of N-Nitrosodiethylamine (NDEA), a probable human carcinogen.[1] Isotopically labeled standards like NDEA-d4 are essential for the accurate quantification of their non-labeled counterparts in various matrices, particularly in the pharmaceutical industry where nitrosamine impurities are a significant concern. The stability of these reference standards in solution is paramount; degradation can lead to underestimation of the target analyte, compromising the quality and safety of pharmaceutical products.
Solutions of NDEA-d4 in methanol are commonly used in analytical laboratories. Methanol is a suitable solvent due to its ability to dissolve a wide range of compounds and its compatibility with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS). However, the long-term stability of NDEA-d4 in methanol can be influenced by several factors, including storage temperature, light exposure, and the purity of the solvent.
Potential Degradation Pathways
Understanding the potential degradation pathways of NDEA is crucial for designing a robust stability study. While specific degradation pathways of NDEA-d4 in methanol are not extensively documented in publicly available literature, general knowledge of nitrosamine chemistry suggests potential routes of degradation. N-nitrosamines are known to be sensitive to UV light, which can cause cleavage of the N-N bond.[2] Additionally, interactions with impurities in the solvent or leachables from the storage container could potentially lead to degradation over time.
Forced degradation studies are a valuable tool to investigate potential degradation products and pathways. These studies involve subjecting the analyte to harsh conditions such as high temperature, strong acid or base, oxidation, and intense light to accelerate degradation.[3][4] The information gleaned from such studies can help in developing stability-indicating analytical methods capable of separating the intact analyte from its degradation products.
Experimental Protocol for a Long-Term Stability Study
A formal stability study is necessary to establish the shelf-life of an in-house prepared NDEA-d4 solution in methanol.[5] The following protocol is based on general guidelines for the stability testing of analytical solutions and reference standards.[6][7]
Materials and Reagents
-
This compound (of known high purity)
-
Methanol (HPLC or GC grade, high purity)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Calibrated pipettes
-
HPLC-UV/MS or GC-MS system
Preparation of Stability Samples
-
Accurately weigh a suitable amount of NDEA-d4 neat material.
-
Dissolve the NDEA-d4 in a known volume of methanol to achieve the desired stock solution concentration (e.g., 1000 µg/mL).
-
Prepare working solutions at relevant concentrations (e.g., 1 µg/mL and 10 µg/mL) by diluting the stock solution with methanol.
-
Dispense aliquots of each concentration into amber glass vials, ensuring minimal headspace.
-
Seal the vials tightly with PTFE-lined caps.
Storage Conditions and Testing Frequency
Store the prepared stability samples under various conditions to assess the impact of temperature and light. The testing frequency should be sufficient to establish a clear stability profile.[8]
Table 1: Storage Conditions and Testing Schedule
| Storage Condition | Testing Time Points (Months) |
| Long-Term: 2-8°C (refrigerated, protected from light) | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated: 25°C / 60% RH (protected from light) | 0, 1, 3, 6 |
| Photostability: (ICH Q1B conditions) | As per guideline |
Analytical Method
A validated, stability-indicating analytical method, such as HPLC-UV/MS or GC-MS, is required. The method must be able to separate NDEA-d4 from potential degradation products and solvent impurities.
-
Instrumentation: HPLC system with a UV detector and a mass spectrometer (e.g., triple quadrupole) or a GC system coupled to a mass spectrometer.
-
Column: A suitable column that provides good peak shape and resolution for NDEA-d4.
-
Mobile Phase/Carrier Gas: Optimized for the separation.
-
Detection: UV wavelength and MS parameters (e.g., MRM transitions for NDEA-d4) should be optimized for sensitivity and specificity.
Data Evaluation
At each time point, analyze the stability samples in triplicate. The stability is assessed by comparing the concentration of NDEA-d4 at each time point to the initial concentration (time 0). The appearance of any new peaks in the chromatogram should also be investigated.
Data Presentation
The results of the stability study should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Illustrative Long-Term Stability Data for NDEA-d4 in Methanol at 2-8°C
| Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration | Observations |
| 0 | 10.02 | 100.0 | Clear, colorless solution |
| 3 | 9.98 | 99.6 | No significant change |
| 6 | 10.05 | 100.3 | No significant change |
| 9 | 9.95 | 99.3 | No significant change |
| 12 | 9.91 | 98.9 | No significant change |
| 18 | 9.85 | 98.3 | No significant change |
| 24 | 9.82 | 98.0 | No significant change |
Table 3: Illustrative Accelerated Stability Data for NDEA-d4 in Methanol at 25°C
| Time Point (Months) | Mean Concentration (µg/mL) | % of Initial Concentration | Observations |
| 0 | 10.02 | 100.0 | Clear, colorless solution |
| 1 | 9.90 | 98.8 | No significant change |
| 3 | 9.75 | 97.3 | No significant change |
| 6 | 9.58 | 95.6 | Slight decrease in concentration |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in a typical long-term stability study for a chemical reference standard.
Conclusion and Recommendations
-
Storage: Solutions of NDEA-d4 in methanol should be stored at refrigerated temperatures (2-8°C) and protected from light to minimize potential degradation.
-
Solvent Quality: Use high-purity methanol to avoid contaminants that could react with NDEA-d4.
-
Container: Store solutions in amber glass vials with inert caps (e.g., PTFE-lined) to prevent photodegradation and leaching.
-
Verification: It is incumbent upon the user to verify the stability of in-house prepared solutions under their specific storage conditions and intended use. A bracketing approach, where the highest and lowest concentrations are tested, can be an efficient strategy.
By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their NDEA-d4 reference solutions, leading to more accurate and reliable analytical results in the critical task of monitoring nitrosamine impurities.
References
- 1. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Changing Regulatory Environment for Nitrosamine Impurities | SGS Türkiye [sgs.com]
- 5. Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? - ECA Academy [gmp-compliance.org]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 8. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
N-Nitrosodiethylamine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis for N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated analog of the well-known hepatocarcinogen N-Nitrosodiethylamine. This document is intended to serve as a valuable resource for researchers utilizing NDEA-d4 in preclinical studies, analytical method development, and drug safety assessments.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound. These values are representative and may vary slightly between different batches and suppliers.
Table 1: General Properties and Identification
| Parameter | Specification |
| Chemical Name | N-Nitroso-N-(ethyl-d2)ethanamine |
| CAS Number | 1346603-41-5 |
| Molecular Formula | C₄H₆D₄N₂O |
| Molecular Weight | 106.16 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Storage | Store at -20°C, protected from light |
Table 2: Purity and Composition
| Parameter | Method | Result |
| Purity | HPLC | >95% |
| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D |
| Concentration (if sold as a solution) | Gravimetric/HPLC | Typically 100 µg/mL or 1 mg/mL in Methanol or Acetonitrile |
| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram and determine the peak area of the main component.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
Objective: To confirm the isotopic enrichment of deuterium in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS).
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-200
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Inject the solution into the GC-MS system.
-
Acquire the mass spectrum of the NDEA-d4 peak.
-
Determine the relative intensities of the molecular ion peaks corresponding to the deuterated (d4) and non-deuterated (d0) species to calculate the isotopic enrichment.
Visualizations
Experimental Workflow for Quantification in Pharmaceutical Samples
The following diagram illustrates a typical experimental workflow for the quantification of nitrosamine impurities in pharmaceutical products using this compound as an internal standard.
Caption: Workflow for Nitrosamine Analysis.
Logical Relationship of Analytical Characterization
The following diagram outlines the logical relationship between the different analytical tests performed to ensure the quality of this compound.
Caption: Analytical Quality Control Logic.
Navigating the Dissolution of N-Nitrosodiethylamine-d4: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated analogue of the potent hepatocarcinogen N-Nitrosodiethylamine. This document is intended for researchers, scientists, and drug development professionals who handle this compound in laboratory and preclinical settings. Given the limited direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, N-Nitrosodiethylamine (NDEA), as a close surrogate, a common and accepted practice in chemistry as the isotopic labeling is not expected to significantly alter its solubility properties.
Quantitative Solubility Data Summary
N-Nitrosodiethylamine exhibits a broad range of solubility in various organic solvents, a critical consideration for experimental design, formulation, and analytical method development. The following table summarizes the available quantitative and qualitative solubility data for N-Nitrosodiethylamine.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Protic | 106 g/L[1] | 24 |
| 20 mg/mL[2] | Not Specified | ||
| Dimethyl Sulfoxide (DMSO) | Aprotic | 20 mg/mL[2] | Not Specified |
| Ethanol | Protic (Alcohol) | Soluble[3] | Not Specified |
| 20 mg/mL[2] | Not Specified | ||
| Diethyl Ether | Ether | Soluble[3] | Not Specified |
| Methanol | Protic (Alcohol) | Slightly Soluble[4] | Not Specified |
| Chloroform | Halogenated | Slightly Soluble[3] | Not Specified |
| Ethyl Acetate | Ester | Slightly Soluble[4] | Not Specified |
| Lipids | - | Soluble[5][6] | Not Specified |
| Other Organic Solvents | - | Soluble[5][6] | Not Specified |
It is generally observed that N-Nitrosodiethylamine is soluble in polar organic solvents such as alcohols and in lipids[5][6]. Its solubility in non-polar or weakly polar organic solvents like ethanol and acetone is also noted[3].
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, experimental protocol for determining the solubility of a compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a pre-weighed vial. The amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15-20 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Perform a precise serial dilution of the filtered saturated solution with the same organic solvent in volumetric flasks to bring the concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
The solubility can be expressed in various units, such as mg/mL or g/100 mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. Table 4, Properties of N-Nitrosodiethylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-NITROSODIETHYLAMINE CAS#: 55-18-5 [m.chemicalbook.com]
- 5. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 6. N-Nitrosodimethylamine 1000 µg/mL in Dichloromethane [lgcstandards.com]
The Role of N-Nitrosodiethylamine-d4 as an Internal Standard: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard in the quantitative analysis of its non-labeled counterpart, N-Nitrosodiethylamine (NDEA). The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in chromatography coupled with mass spectrometry. This guide will provide a detailed examination of the principles, experimental protocols, and performance data that underpin the efficacy of NDEA-d4 in ensuring accurate and reliable quantification of the carcinogenic nitrosamine, NDEA.
The Principle of Isotope Dilution Mass Spectrometry
The fundamental mechanism of action for NDEA-d4 as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled compound (NDEA-d4) is added to a sample at the earliest stage of analysis. Because NDEA-d4 is structurally and chemically nearly identical to the native analyte (NDEA), it experiences the same physical and chemical effects throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.[1]
Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any variations in instrument response, such as ionization suppression or enhancement in the mass spectrometer, will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the response of the analyte to the response of the internal standard, these variations can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.
The key to the success of this method is the ability of the mass spectrometer to differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The deuterium atoms in NDEA-d4 increase its molecular weight, allowing for this distinction without significantly altering its chemical behavior.[1]
Physicochemical Properties of NDEA and NDEA-d4
The efficacy of NDEA-d4 as an internal standard is rooted in the near-identical physicochemical properties it shares with NDEA. The substitution of four hydrogen atoms with deuterium results in a negligible change in properties such as polarity, boiling point, and chromatographic retention time. This ensures that both compounds co-elute, or elute very closely, during chromatography, a critical factor for accurate correction of matrix effects.
| Property | N-Nitrosodiethylamine (NDEA) | This compound (NDEA-d4) |
| Molecular Formula | C4H10N2O | C4H6D4N2O |
| Molecular Weight | 102.14 g/mol | 106.16 g/mol |
| Boiling Point | 175-177 °C[2] | Not significantly different from NDEA |
| Log Kow | 0.48[3] | Not significantly different from NDEA |
| Water Solubility | 106 g/L at 24°C[3] | Not significantly different from NDEA |
Mass Spectral Fragmentation
The ability to differentiate and individually quantify NDEA and NDEA-d4 in a co-eluting peak is achieved through mass spectrometry, specifically tandem mass spectrometry (MS/MS). In MS/MS, the precursor ions of both NDEA and NDEA-d4 are selected and fragmented, and the resulting product ions are monitored.
A common fragmentation pathway for protonated nitrosamines involves the neutral loss of the nitroso group (•NO), which has a mass of 30 Da.[4][5] Other fragmentation pathways can also occur. The selection of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification.
Figure 1: Mass Spectral Fragmentation of NDEA and NDEA-d4
Experimental Protocols
The following sections provide examples of experimental protocols for the analysis of NDEA using NDEA-d4 as an internal standard. These are illustrative and may require optimization for specific matrices and instrumentation.
Sample Preparation (for Sartan Drug Products)[6]
-
Sample Weighing: Accurately weigh 250 mg of the ground sartan tablet powder into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add 250 µL of a 400 ng/mL NDEA-d4 internal standard solution in methanol.
-
Extraction: Add 250 µL of methanol and sonicate for 5 minutes. Then add 4.5 mL of deionized water and sonicate for another 5 minutes.
-
Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF filter into an HPLC vial for analysis.
Figure 2: Sample Preparation Workflow
LC-MS/MS Method[6]
-
Chromatographic Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (2:8)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0–1.0 min: 5% B
-
1.0–5.0 min: 5–50% B
-
5.0–6.5 min: 50% B
-
6.5–7.5 min: 50–65% B
-
7.5–8.5 min: 65% B
-
8.5–9.5 min: 65–100% B
-
9.5–12.0 min: 100% B
-
12.1–15.0 min: 5% B (re-equilibration)
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
-
MS/MS Parameters (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| NDEA | 103.1 | 75.1 | 47.1 | 14 / 21 |
| NDEA-d4 | 107.0 | 77.0 | 48.0 | 16 / - |
GC-MS/MS Method[8]
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Injector: Split/splitless inlet
-
Injection Mode: Pulsed splitless (35 psi for 1 min)
-
Injection Volume: 2 µL
-
Carrier Gas: Helium at 1 mL/min
-
Oven Program: 70 °C for 4 min, then 20 °C/min to 240 °C, hold for 3.5 min[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS/MS Parameters (MRM Transitions):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| NDEA | 102.0 | 85.1 | 56.1 | Optimized per instrument |
| NDEA-d4 | 106.0 | - | - | Optimized per instrument |
Note: Specific MRM transitions for NDEA-d4 in GC-MS/MS were not detailed in the provided search results and would require empirical determination.
Quantitative Performance Data
The use of NDEA-d4 as an internal standard significantly improves the quantitative performance of analytical methods for NDEA. The following tables summarize typical performance characteristics from various studies.
Linearity and Limits of Detection/Quantitation
| Method | Matrix | Linearity Range | r² | LOD | LOQ |
| LC-MS/MS | Sartan Drugs | 2.5 - 50.0 ng/mL | >0.99 | 20 ng/g | 50 ng/g |
| GC-MS/MS | Valsartan | 0.05 - 100 µg | >0.999 | 0.01 ppm | 0.05 ppm |
| LC-MS/MS | Drinking Water | - | >0.998 | - | ≤ 0.05 ng/mL |
| GC-MS/MS | Pharmaceutical API | 2.5 - 10 µg/L | >0.999 | - | 2.5 µg/L |
Accuracy and Precision
| Method | Matrix | Spiked Level | Mean Recovery (%) | Precision (%RSD) |
| LC-MS/MS | Losartan Tablets | 1, 50, 100 ng/mL | 87.4 - 101.5 | 3.9 |
| GC-MS/MS | Sartan Drugs | 30 ppb | 70 - 130 | - |
| LC-MS/MS | Sartan Drugs | - | 80 - 120 | <20 |
The Core Mechanism of Action: A Logical Relationship
The effectiveness of NDEA-d4 as an internal standard is based on a logical sequence of events that ensures the final calculated concentration of NDEA is accurate and precise, regardless of variations in the analytical process.
Figure 3: Logical Flow of Internal Standard Correction
Conclusion
This compound serves as an exemplary internal standard for the quantification of NDEA. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a robust and reliable means to correct for analytical variability. The near-identical chemical and physical properties of NDEA-d4 to its native counterpart ensure that it accurately tracks the analyte through sample preparation and analysis. The ability to distinguish between the two compounds by mass spectrometry allows for the calculation of a response ratio that is directly proportional to the analyte concentration, leading to highly accurate and precise results. The detailed protocols and performance data presented in this guide underscore the critical role of NDEA-d4 in the sensitive and reliable determination of NDEA in a variety of matrices, which is of paramount importance for regulatory compliance and public health.
References
physical state and appearance of N-Nitrosodiethylamine-d4
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the physical and chemical properties of N-Nitrosodiethylamine-d4 (NDEA-d4), its primary application as an internal standard, and a representative analytical protocol for its use.
Physical State and Appearance
This compound is the deuterated form of N-Nitrosodiethylamine (NDEA), a potent carcinogen. In its pure form, NDEA-d4 is a yellow oil or a slightly yellow liquid at room temperature.[1] Its physical properties are nearly identical to its non-deuterated counterpart, which is also described as a clear, light-sensitive yellow oil.[1][2][3][4] Due to the carcinogenic nature of the compound, it should only be handled in a controlled laboratory setting with appropriate personal protective equipment.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound. Properties of the non-deuterated analogue are included for comparison where direct data for the deuterated form is less common.
| Property | Value | Reference(s) |
| IUPAC Name | N-(ethyl-1,1-d2)-N-nitrosoethan-1,1-d2-amine | [5] |
| Synonyms | DEN-d4, Diethylnitrosamine-d4 | [1] |
| CAS Number | 1346603-41-5 | [1][5][6] |
| Molecular Formula | C₄H₆D₄N₂O | [1] |
| Molecular Weight | 106.16 g/mol | [1] |
| Physical State | Liquid / Oil | [1] |
| Appearance | Yellow Oil / Slightly Yellow Liquid | [1] |
| Boiling Point | ~174 °C at 760 mmHg | [1] |
| Density | ~0.9 g/cm³ | [1] |
| LogP (Octanol/Water) | 0.42 | [1] |
| Storage Temperature | Recommended -20°C | |
| Solubility | Soluble in organic solvents and lipids. | [7] |
Application and Experimental Protocol
The primary application of NDEA-d4 is as an internal standard for the accurate quantification of N-Nitrosodiethylamine (NDEA) in various matrices, such as water, food products, and active pharmaceutical ingredients (APIs).[6] Deuterated standards are ideal for mass spectrometry-based methods because they co-elute with the target analyte and have nearly identical chemical properties and ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z).[8] This corrects for variations in sample preparation, extraction, and instrument response.[8]
Below is a representative experimental protocol for the quantification of NDEA in a drug substance using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of NDEA impurity in a sartan drug substance.
Materials:
-
N-Nitrosodiethylamine (NDEA) analytical standard
-
This compound (NDEA-d4) internal standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (resistivity ≥ 18 MΩ·cm)
-
Drug substance sample (e.g., Valsartan)
Methodology:
-
Preparation of Standard Solutions:
-
NDEA Stock Solution (e.g., 200 ng/mL): Prepare by diluting a certified reference standard in methanol.
-
NDEA-d4 Internal Standard (IS) Stock Solution (e.g., 500 ng/mL): Prepare by diluting the neat material or a certified reference standard in methanol. Store stock solutions at -18°C in the dark.[9]
-
Calibration Standards: Create a series of calibration standards (e.g., 0.5 to 100 ng/mL) by serial dilution of the NDEA stock solution. Spike each calibration standard with a fixed concentration of the NDEA-d4 IS solution (e.g., 50 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of the homogenized drug substance powder into a 15 mL centrifuge tube.[10]
-
Add a precise volume of the NDEA-d4 IS solution (e.g., 250 µL of 400 ng/mL solution) to the tube.[10]
-
Add a suitable extraction solvent (e.g., 4.75 mL of 50:50 methanol:water).
-
Sonicate the mixture for 10-15 minutes to ensure complete dissolution and extraction of the analyte.[9][10]
-
Centrifuge the sample at high speed (e.g., 3000 xg) for 10 minutes to pelletize insoluble excipients.[10]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC autosampler vial.[9][10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: UHPLC system.
-
Column: C18 reverse-phase column (e.g., XSelect HSS T3, 3.5 µm, 3.0 mm x 150 mm).[9]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[9][10]
-
Gradient Elution: A typical gradient would start with high aqueous phase, ramping to high organic phase to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ).
-
Ionization Source: Positive-ion atmospheric pressure chemical ionization (APCI+) or electrospray ionization (ESI+).[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
NDEA: Monitor the transition from the parent ion to a specific product ion.
-
NDEA-d4: Monitor the transition from the deuterated parent ion to its corresponding product ion. (Note: Specific m/z values must be optimized for the instrument used).
-
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the NDEA peak area to the NDEA-d4 peak area against the NDEA concentration for each calibration standard.
-
Calculate the peak area ratio for the unknown sample.
-
Determine the concentration of NDEA in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the analytical protocol described above.
Caption: Workflow for NDEA quantification using NDEA-d4 internal standard.
References
- 1. This compound (Diethylnitrosamine-d4; DEN-d4) | bioactive compound | CAS 1346603-41-5 | Buy this compound (Diethylnitrosamine-d4; DEN-d4) from Supplier InvivoChem [invivochem.com]
- 2. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound | 1346603-41-5 [chemicalbook.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. texilajournal.com [texilajournal.com]
- 9. 衛生福利部食品藥物管理署 [fda.gov.tw]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosodiethylamine-d4: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
N-Nitrosodiethylamine-d4 (DEN-d4) is the deuterated form of N-Nitrosodiethylamine (NDEA), a potent and well-characterized carcinogen. Due to its isotopic labeling, DEN-d4 serves as a critical internal standard for the accurate quantification of NDEA in various matrices, particularly in pharmaceutical products, environmental samples, and food products. This technical guide provides a comprehensive overview of the core physicochemical properties, relevant experimental protocols, and associated signaling pathways of this compound.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing a cornerstone for its application in experimental settings.
| Property | Value |
| Chemical Formula | C₄H₆D₄N₂O |
| Molecular Weight | 106.16 g/mol |
| CAS Number | 1346603-41-5 |
Analytical Methodologies and Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods for the detection and quantification of N-Nitrosodiethylamine (NDEA). The following protocols are synthesized from established methodologies.
Protocol 1: Quantification of NDEA in Pharmaceuticals using LC-MS/MS
This protocol outlines the use of DEN-d4 as an internal standard for the quantification of NDEA in drug substances and products by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 gram of the drug substance and transfer it to a 10-mL volumetric flask.
-
Add 1 mL of an internal standard solution containing a known concentration of this compound.
-
Add 7 mL of 50% methanol.
-
Sonicate the mixture for 30 minutes.
-
Bring the flask to volume with 50% methanol.
-
Transfer the solution to a 15-mL centrifuge tube and centrifuge at 2500 xg for 10 minutes.
-
Filter the supernatant through a 0.22 μm membrane filter to obtain the final sample solution.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A system equipped with a column such as the XSelect HSS T3 (3.5 μm, 3 mm i.d. × 15 cm) or equivalent.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in deionized water) and solvent B (0.1% formic acid in methanol).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 μL.
3. Data Analysis:
-
Quantify the concentration of NDEA in the sample by comparing the peak area ratio of NDEA to that of the this compound internal standard against a calibration curve.
Protocol 2: Induction of Hepatocellular Carcinoma in a Murine Model with NDEA
While this compound is not directly used for inducing carcinogenesis, understanding the protocol for its non-deuterated counterpart is crucial for researchers studying the mechanisms of cancer and for those using deuterated standards to analyze samples from such studies. The following is a common method for inducing liver tumors in mice.
1. Animal Model:
-
Male Wistar rats or specific mouse strains (e.g., C57BL/6) are commonly used.
2. Carcinogen Preparation and Administration:
-
Prepare a solution of N-Nitrosodiethylamine (NDEA) in sterile saline.
-
For hepatocellular carcinoma induction, a single intraperitoneal (i.p.) injection of NDEA (e.g., 200 mg/kg body weight) can be administered.
-
In some protocols, a promoting agent like carbon tetrachloride (CCl₄) is administered in subsequent weeks to accelerate carcinogenesis.
3. Monitoring and Sample Collection:
-
Monitor the animals for signs of toxicity and tumor development over a period of several weeks to months.
-
Collect blood samples for serum biomarker analysis (e.g., ALT, AST).
-
At the end of the study period, euthanize the animals and collect liver tissues for histopathological analysis and molecular studies.
Signaling Pathways in NDEA-Induced Carcinogenesis
The carcinogenic effects of N-Nitrosodiethylamine are linked to its metabolic activation and subsequent interaction with cellular macromolecules, leading to alterations in key signaling pathways.
DNA Adduct Formation and Mutagenesis
The primary mechanism of NDEA-induced carcinogenesis involves its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. This process generates reactive electrophilic species that can alkylate DNA bases, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
Caption: Metabolic activation of NDEA leading to DNA damage and carcinogenesis.
Involvement of Sonic Hedgehog (SHH) and Akt/PKB-NF-κB-TNF-α Pathways
Recent studies have implicated specific signaling pathways in the progression of NDEA-induced hepatocellular carcinoma.
-
Sonic Hedgehog (SHH) Pathway: Research has shown a role for the SHH pathway in the fatty changes associated with NDEA-induced liver cancer, suggesting its involvement in the metabolic reprogramming of cancer cells.
-
Akt/PKB-NF-κB-TNF-α Pathway: The downregulation of this pathway has been associated with the ameliorative effects of certain compounds on NDEA-induced hepatocellular carcinoma, indicating its role in promoting cancer cell survival and proliferation.
Caption: Key signaling pathways implicated in NDEA-induced liver cancer.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the carcinogen NDEA. Its use as an internal standard in sensitive analytical techniques like LC-MS/MS is crucial for ensuring the safety of pharmaceuticals and other consumer products. Furthermore, understanding the molecular pathways affected by NDEA provides a foundation for research into the mechanisms of carcinogenesis and the development of potential therapeutic interventions. This guide serves as a foundational resource for professionals engaged in these critical areas of research and development.
Methodological & Application
Application Note: Sensitive and Robust Analysis of Nitrosamine Impurities in Pharmaceuticals using LC-MS/MS with N-Nitrosodiethylamine-d4 Internal Standard
Abstract
This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of carcinogenic nitrosamine impurities in pharmaceutical products. The method utilizes N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard to ensure accuracy and precision. The protocol outlined here is applicable to researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceuticals. The described workflow, from sample preparation to data analysis, provides a reliable framework for the detection and quantification of nitrosamines at trace levels, helping to meet stringent regulatory requirements.
Introduction
N-nitrosamines are a class of compounds that are classified as probable human carcinogens.[1][2][3] Their presence in various pharmaceutical products has led to global recalls and heightened regulatory scrutiny.[1][2][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug substances and products.[3] Consequently, highly sensitive and specific analytical methods are crucial for their detection and quantification to ensure patient safety.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for nitrosamine analysis due to its high sensitivity, selectivity, and accuracy.[4][5] The use of isotopically labeled internal standards, such as this compound, is critical for correcting variations in sample preparation and instrument response, thereby ensuring reliable quantification. This application note provides a comprehensive protocol for the analysis of common nitrosamine impurities using an LC-MS/MS method with NDEA-d4 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosodiisopropylamine (NDIPA), N-Nitroso-N-methyl-4-aminobutanoic acid (NMBA), and other relevant nitrosamine standards.
-
Internal Standard: this compound (NDEA-d4).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additives: Formic acid (LC-MS grade).
-
Sample Preparation: 15 mL centrifuge tubes, 0.22 µm PVDF syringe filters.[6][7][8]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each nitrosamine standard and the internal standard in methanol.
-
Intermediate Standard Solution (1 µg/mL): Dilute the stock solutions with methanol to prepare an intermediate mixed standard solution.
-
Working Standard Solutions (0.1 - 50 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate solution with a suitable diluent (e.g., methanol or a mixture of methanol and water).[6] Spike each working standard with the internal standard (NDEA-d4) at a constant concentration (e.g., 20 ng/mL).[6]
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific drug matrix.
-
Weighing: Accurately weigh 250 mg of the ground tablet powder or active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.[6]
-
Spiking: Add a known amount of the internal standard solution (NDEA-d4) to the tube.
-
Extraction: Add 5 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).[8][9]
-
Vortexing and Sonication: Vortex the sample for 1 minute, followed by sonication for 15-30 minutes to ensure complete extraction of the nitrosamines.[9]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[8][9]
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.[6][8][9]
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Xselect® HSS T3 (150 mm x 3.0 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (2:8, v/v)[6] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[8] |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][5] |
| Source Temperature | 400 °C[6] |
| Curtain Gas | 25 psi[6] |
| Collision Gas | Medium[6] |
| Ion Source Gas 1 | 50 psi[6] |
| Nebulizer Current | 5 µA[6] |
MRM Transitions
The following table provides example MRM transitions for common nitrosamines and the internal standard. These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| NDMA | 75.1 | 43.1 | 15 |
| NDEA | 103.1 | 43.1 | 18 |
| NDIPA | 131.2 | 89.1 | 20 |
| NMBA | 147.1 | 117.1 | 12 |
| NDEA-d4 | 107.1 | 46.1 | 18 |
Quantitative Data Summary
The performance of the method should be evaluated by assessing its linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table summarizes typical quantitative performance data for the analysis of nitrosamines.
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| NDMA | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 95 - 105 | < 5 |
| NDEA | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 92 - 108 | < 5 |
| NDIPA | 0.2 - 50 | >0.995 | 0.1 | 0.2 | 90 - 110 | < 6 |
| NMBA | 0.5 - 50 | >0.995 | 0.2 | 0.5 | 88 - 112 | < 7 |
Data presented are representative and may vary depending on the instrument and matrix.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for nitrosamine analysis.
Caption: Experimental workflow for LC-MS/MS analysis of nitrosamines.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of nitrosamine impurities in pharmaceutical products. The use of this compound as an internal standard ensures high accuracy and precision, enabling laboratories to meet the stringent regulatory requirements for nitrosamine testing. The detailed protocol and workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. Solutions for Nitrosamine Analysis -common nitrosamines, NDSRIs using LC-MS/MS, GC-MS/MS and LC-HRMS- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
Application Note: N-Nitrosodiethylamine-d4 as an Internal Standard for Accurate GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for global health authorities due to their classification as probable human carcinogens. Regulatory bodies worldwide now mandate stringent control and monitoring of these impurities in active pharmaceutical ingredients (APIs) and finished drug products. Gas chromatography-mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (GC-MS/MS), is a powerful and widely used technique for the sensitive and selective detection of nitrosamines at trace levels.
To ensure the accuracy and reliability of quantitative analysis, the use of a stable isotope-labeled internal standard is crucial. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. N-Nitrosodiethylamine-d4 (NDEA-d4) is an ideal internal standard for the quantification of N-Nitrosodiethylamine (NDEA) due to its chemical and physical similarities to the target analyte. This application note provides detailed protocols and data for the use of NDEA-d4 as an internal standard in GC-MS/MS analysis of nitrosamine impurities.
Principle of Internal Standardization
Internal standardization is an analytical technique used to improve the precision and accuracy of quantitative analysis. It involves adding a known amount of a specific compound, the internal standard (IS), to every sample, standard, and blank. The IS should be a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.
This compound is an isotopically labeled version of NDEA, where four hydrogen atoms are replaced by deuterium atoms. This results in a molecule with a higher mass, which is easily differentiated by the mass spectrometer, while its chromatographic behavior is nearly identical to that of NDEA. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to more robust and reliable results.
Figure 1: Logical workflow of internal standardization in GC-MS analysis.
Experimental Protocols
The following protocols are based on established methods for the analysis of nitrosamine impurities in pharmaceutical products.[1]
Standard Solution Preparation
Internal Standard Stock Solution (NDEA-d4):
-
Accurately weigh approximately 10 mg of this compound.[1]
-
Dissolve in methanol in a 10 mL volumetric flask and dilute to volume.[1] This creates a stock solution of approximately 1 mg/mL.
-
Store the stock solution in a freezer, protected from light.[1]
Mixed Internal Standard Working Solution:
-
Prepare a working solution by diluting the NDEA-d4 stock solution and other required deuterated internal standards (e.g., NDMA-d6) with methanol to a final concentration of 200 ng/mL.[1]
NDEA Standard Stock Solution:
-
Prepare a stock solution of NDEA in methanol at a concentration of approximately 1 mg/mL.
Calibration Standards:
-
Prepare a series of calibration standards by diluting the NDEA stock solution with the appropriate solvent (e.g., methanol or dichloromethane) to cover the desired concentration range (e.g., 1-100 ng/mL).
-
Spike each calibration standard with the mixed internal standard working solution to achieve a constant concentration of NDEA-d4 (e.g., 50 ng/mL) in each standard.
Sample Preparation
The choice of sample preparation method depends on the solubility of the drug substance or product.
Method 1: For Samples Soluble in Organic Solvents (Direct Dispersion)
-
Weigh 500 to 1,000 mg of the sample (drug substance or product) into a suitable container.
-
Add a known volume of the mixed internal standard working solution.
-
Disperse the sample in 5.0 mL of methylene chloride.
-
Vortex and/or sonicate to ensure thorough mixing and dissolution.
-
Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial for analysis.
Method 2: For Water-Soluble Samples (Liquid-Liquid Extraction)
-
Weigh 200 to 1,000 mg of the sample into a centrifuge tube.
-
Add a known volume of the mixed internal standard working solution.
-
Disperse the sample in 8.0 mL of 1 M sodium hydroxide solution.
-
Add 2.0 mL of methylene chloride and vortex vigorously for at least 5 minutes to perform the liquid-liquid extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a GC vial for analysis.
GC-MS/MS Instrumental Method
The following are typical GC-MS/MS parameters for the analysis of NDEA using NDEA-d4 as an internal standard.[1]
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-WAX UI, 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent[1] |
| Inlet Mode | Pulsed Splitless[1] |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 2 µL[1] |
| Carrier Gas | Helium[1] |
| Flow Rate | 1 mL/min[1] |
| Oven Program | Initial: 40 °C, hold for 1 min; Ramp: 10 °C/min to 240 °C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI)[1] |
| Ionization Energy | 70 eV[1] |
| Ion Source Temperature | 230 °C[1] |
| Interface Temperature | 250 °C[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
MRM Transitions for NDEA and NDEA-d4 [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| NDEA | 102 | 85 | 2 | Quantitation[1] |
| NDEA | 102 | 56 | 15 | Confirmation[1] |
| NDEA-d4 (IS) | 106 | 88 | 2 | Quantitation[1] |
Method Validation Data
The following table summarizes typical method validation parameters for the analysis of nitrosamines using a deuterated internal standard approach.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.995 |
| Limit of Quantitation (LOQ) | 0.05 µg/g[1] |
| Accuracy (Recovery) | 70 - 130% |
| Precision (%RSD) | < 15% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of NDEA in a pharmaceutical sample using NDEA-d4 as an internal standard.
Figure 2: Step-by-step workflow for NDEA analysis using NDEA-d4 as an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of NDEA in pharmaceutical samples by GC-MS/MS. The protocols and parameters outlined in this application note offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate sensitive and accurate methods for nitrosamine impurity testing, ensuring compliance with global regulatory requirements and enhancing patient safety.
References
Application Notes and Protocols for the Quantification of Nitrosamines in Metformin Using N-Nitrosodiethylamine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent findings of nitrosamine impurities in common medications, including metformin, have necessitated robust and sensitive analytical methods to ensure patient safety. Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The acceptable daily intake (ADI) for N-nitrosodimethylamine (NDMA), a common nitrosamine impurity, is set at 96 nanograms per day.[5][6][7][8]
This document provides detailed application notes and protocols for the quantification of various nitrosamine impurities in metformin drug substances and products using liquid chromatography-mass spectrometry (LC-MS) with N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard. The use of a deuterated internal standard is crucial for accurate and precise quantification, as it compensates for variations in sample preparation and instrument response.
Analytical Principle
The analytical approach involves the separation of nitrosamines from the metformin active pharmaceutical ingredient (API) and other matrix components using reverse-phase liquid chromatography. Detection and quantification are achieved using a highly sensitive and selective mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer (HRMS).[6][9][10] The use of atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) can enhance the signal intensities for nitrosamine impurities.[9][11]
Experimental Protocols
Reagents and Materials
-
Solvents: LC-MS grade methanol, water, and formic acid.[6][10]
-
Standards: Reference standards for nitrosamines (e.g., NDMA, NDEA, NEIPA, NDIPA, NDPA, NMPA, NDBA, NMBA) and the internal standard this compound (NDEA-d4).[6][10]
-
Sample Preparation Supplies: 15 mL glass centrifuge tubes, vortex mixer, mechanical wrist-action shaker or sonicator, centrifuge, 0.22 µm PVDF syringe filters, and HPLC vials.[6][9][10]
Standard Solution Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 µg/mL.
-
Nitrosamine Stock Solution: Prepare a mixed stock solution of all target nitrosamines in methanol. The concentration of each nitrosamine will depend on the desired calibration range. A typical starting concentration is 100 ng/mL for each analyte.[6]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the nitrosamine stock solution with methanol. Each calibration standard should be fortified with the internal standard (NDEA-d4) to a final concentration of approximately 10-20 ng/mL.[11][12]
Sample Preparation
The following protocols are adapted from methods published by the FDA and other reputable sources.[6][9][10]
-
Accurately weigh approximately 400-500 mg of the metformin drug substance into a 15 mL glass centrifuge tube.[6][10]
-
Add a known volume of methanol (e.g., 4.0 mL) containing the internal standard (NDEA-d4) at a specified concentration.[6]
-
Vortex the mixture for approximately one minute to ensure thorough mixing.[6][9]
-
Shake the sample for 40 minutes using a mechanical wrist-action shaker.[6][9]
-
Centrifuge the sample for 15 minutes at 4500 rpm to pellet the undissolved solids.[6][9]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL of the filtrate.[6][9]
-
Transfer the filtered sample into an HPLC vial for LC-MS analysis.[6][9]
-
Crush a sufficient number of tablets to obtain a homogenized powder equivalent to a target concentration of 100 mg/mL of metformin API in the extraction solvent.[6][9][10]
-
Transfer the powdered sample into a 15 mL glass centrifuge tube.
-
Add the appropriate volume of methanol containing the internal standard (NDEA-d4).
-
Shake the sample for 40 minutes using a mechanical wrist-action shaker.[6][9]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.[6][9]
-
Transfer the filtered sample into an HPLC vial for analysis.[6][9]
LC-MS/MS Method
The following are typical starting conditions that may require optimization for specific instruments and columns.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | UHPLC system with a temperature-controlled autosampler and column compartment[6] |
| Column | Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm or equivalent[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in methanol[6] |
| Gradient | Optimized to separate all nitrosamines from metformin and each other |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 - 50 µL[11] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer[6][11] |
| Ionization Source | APCI or HESI, positive ion mode[9][11] |
| Source Parameters | Optimized for maximum sensitivity of target nitrosamines |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) |
Table 3: Example MRM Transitions for NDEA and NDEA-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NDEA | 103.1 | 75.1 |
| NDEA-d4 | 107.1 | 79.1 |
Quantitative Data Summary
The performance of the analytical method should be validated according to ICH Q2(R1) guidelines.[2][6][13] Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Table 4: Typical Method Performance Data
| Nitrosamine | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Recovery (%) |
| NDMA | 0.1 - 0.5[6] | 0.03 - 25.5[2][14] | >0.99[9] | 80 - 120[15] |
| NDEA | 0.1 - 0.2[6] | 1.9 - 5[2][11] | >0.99[9] | 94[11] |
| NEIPA | 0.1 - 0.3[6] | 1.8 - 5[2][11] | >0.99[9] | 94[11] |
| NDIPA | 0.1[6] | 4.4 - 5[2][11] | >0.99[9] | 99[11] |
| NDPA | 0.1 - 0.2[6] | 3.2 - 5[11] | >0.99[9] | 103[11] |
| NMPA | 0.1 - 0.2[6] | 3.7 - 5[2][11] | >0.99[9] | 101[11] |
| NDBA | 0.1 - 0.2[6] | 1.9 - 5[2][11] | >0.99[9] | 93[11] |
| NMBA | 0.1 - 0.3[6] | 0.5 - 5[11] | >0.99[9] | - |
Note: The values presented are typical and may vary depending on the specific instrumentation and method parameters used.
Experimental Workflow Diagram
Caption: Workflow for Nitrosamine Analysis in Metformin.
Logical Relationship Diagram for Quantification
Caption: Logic for Internal Standard Quantification.
Conclusion
The methods outlined in this document provide a robust framework for the sensitive and accurate quantification of nitrosamine impurities in metformin drug substances and products. The use of a deuterated internal standard, such as this compound, is essential for reliable results that meet the stringent requirements of regulatory agencies. Adherence to these protocols will aid researchers, scientists, and drug development professionals in ensuring the quality and safety of metformin-containing medicines.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA Investigates NDMA in Metformin [uspharmacist.com]
- 6. fda.gov [fda.gov]
- 7. Patient In-Use Stability Testing of FDA-Approved Metformin Combination Products for N-Nitrosamine Impurity - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. sciex.com [sciex.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. agilent.com [agilent.com]
Application Note: Quantification of N-Nitrosodiethylamine (NDEA) in Sartans using Isotope Dilution LC-MS/MS with N-Nitrosodiethylamine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent discoveries of nitrosamine impurities, such as N-Nitrosodiethylamine (NDEA), in sartan medications have raised significant safety concerns within the pharmaceutical industry and prompted stringent regulatory actions.[1][2] Sartans, a class of angiotensin II receptor blockers (ARBs), are widely prescribed for the treatment of hypertension and heart failure.[2] The formation of nitrosamine impurities is often linked to the manufacturing processes of the active pharmaceutical ingredients (APIs).[1][2] Consequently, robust and sensitive analytical methods are crucial for the accurate quantification of these potentially carcinogenic impurities to ensure patient safety.
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing isotope dilution with N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard (IS) for the precise and accurate determination of NDEA in sartan drug substances and finished products. The use of a stable isotope-labeled internal standard is critical to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring high-quality quantitative results.
Analytical Principle
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard, NDEA-d4, is added to the sample at the beginning of the sample preparation process. NDEA and NDEA-d4 are chemically identical and thus exhibit similar behavior during extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte (NDEA) to that of the internal standard (NDEA-d4), accurate quantification can be achieved, even in the presence of complex sample matrices that may cause signal suppression or enhancement.
Experimental Protocols
Preparation of Standard and Internal Standard Solutions
Stock Solutions:
-
NDEA Stock Solution (1000 µg/mL): Prepare by dissolving an appropriate amount of NDEA reference standard in methanol.
-
NDEA-d4 Internal Standard (IS) Stock Solution (50 µg/mL): Prepare by dissolving an appropriate amount of NDEA-d4 reference standard in methanol.[1][3]
Working Solutions:
-
Internal Standard Working Solution (400 ng/mL): Dilute the NDEA-d4 IS stock solution with methanol.[1][3]
-
Calibration Curve Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NDEA stock solution in methanol to achieve concentrations ranging from 2.5 to 50.0 ng/mL. Each of these solutions should also contain the internal standard at a constant concentration (e.g., 20 ng/mL).[1][3]
Store all stock and working solutions at -30 °C and bring to room temperature before use.[1][3]
Sample Preparation
This protocol is applicable to both sartan API and ground tablet powder.
-
Weigh 250 mg of the sartan sample into a 15 mL centrifuge tube.[1][3]
-
Add 250 µL of the Internal Standard Working Solution (400 ng/mL).[1][3]
-
Sonicate the mixture for 5 minutes to facilitate extraction.[1][3]
-
Add 4.5 mL of deionized water and sonicate for an additional 5 minutes.[1][3]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[1][3]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column, such as a Kinetex F5 (2.6 µm, 100 x 3.0 mm) or equivalent, can be used.[2]
-
Mobile Phase A: 0.1% Formic acid in Water.[4]
-
Mobile Phase B: Methanol.[4]
-
Flow Rate: 0.3–0.6 mL/min.[1]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes. An example gradient is as follows:
-
0–1.0 min: 5% B
-
1.0–5.0 min: 5–50% B
-
5.0–6.5 min: 50% B
-
6.5–7.5 min: 50–65% B
-
7.5–8.5 min: 65% B
-
8.5–9.5 min: 65–100% B
-
9.5–12.0 min: 100% B
-
12.1–15.0 min: 5% B (re-equilibration)[1]
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NDEA: 103.1 > 75.1 (Quantifier), 103.1 > 47.1 (Qualifier)
-
NDEA-d4: 107 > 77[1]
-
-
Instrument parameters such as declustering potential and collision energy should be optimized for the specific instrument being used.
Data Presentation
The performance of the analytical method should be validated according to ICH Q2(R1) guidelines.[7] Key validation parameters are summarized below.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/g (20 ng/g) | [1][4] |
| Limit of Quantification (LOQ) | 0.05 µg/g (50 ng/g) | [1][4] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [8][9] |
| Accuracy (Recovery) | 80–120% | [1] |
| Precision (RSD) | < 20% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of NDEA in sartan samples using LC-MS/MS with NDEA-d4 internal standard.
Caption: Workflow for NDEA analysis in sartans.
Logical Relationship of Analytical Components
This diagram shows the relationship between the key components of the analytical method.
Caption: Isotope dilution principle in sartan analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of NDEA in sartan drug substances and products. The use of an isotope-labeled internal standard is essential for mitigating matrix effects and ensuring the data quality required for regulatory compliance and risk assessment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and safety evaluation of sartan medications.
References
- 1. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blog [phenomenex.blog]
- 3. fda.gov.tw [fda.gov.tw]
- 4. hsa.gov.sg [hsa.gov.sg]
- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [merckmillipore.com]
- 9. Analysis of Nitrosamines in Sartan-Type Bulk Drug Substances : Shimadzu (Europe) [shimadzu.eu]
Application Note: Quantification of N-Nitrosodiethylamine (NDEA) in Pharmaceutical Ingredients and Products using a Validated LC-MS/MS Method with N-Nitrosodiethylamine-d4 as an Internal Standard
Introduction
N-Nitrosodiethylamine (NDEA) is a semi-volatile organic chemical, classified as a probable human carcinogen, that can form as an impurity in various pharmaceuticals during the manufacturing process. Its presence, even at trace levels, is a significant concern for patient safety, necessitating robust and sensitive analytical methods for its detection and quantification. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of NDEA in active pharmaceutical ingredients (APIs) and drug products, utilizing its stable isotope-labeled counterpart, N-Nitrosodiethylamine-d4 (NDEA-d4), as an internal standard to ensure accuracy and precision.
This method is applicable for the quantitative analysis of NDEA in various drug substances and products, including but not limited to sartans, ranitidine, and metformin. The use of an isotope-labeled internal standard is crucial for compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Standards and Internal Standards:
-
N-Nitrosodiethylamine (NDEA) reference standard
-
This compound (NDEA-d4) isotope-labeled internal standard
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Water (Deionized or Milli-Q)
-
Formic acid (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (DMSO) (for headspace GC/MS methods)
-
-
Apparatus:
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.22 µm PVDF or equivalent)
-
Ultrasonicator
-
Centrifuge
-
LC-MS/MS system (e.g., equipped with an atmospheric pressure chemical ionization (APCI) source)
-
Headspace GC/MS system (for alternative methods)
-
Preparation of Standard and Internal Standard Solutions
Internal Standard (IS) Stock Solution (NDEA-d4):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with methanol and dilute to the mark. This yields a high-concentration stock solution.
-
Further dilutions can be made with methanol to achieve a working stock solution concentration, for example, 200 ng/mL.
NDEA Standard Stock Solution:
-
Prepare a stock solution of NDEA in methanol at a concentration of, for example, 50 µg/mL.
Calibration Curve Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the NDEA standard stock solution and a fixed amount of the NDEA-d4 internal standard solution into a suitable diluent (e.g., 50% methanol).
-
The concentration range for the calibration curve should be appropriate to cover the expected levels of NDEA in the samples and the method's limit of quantitation (LOQ). A typical range might be from 0.05 to 100 µg/L.
Sample Preparation
The following protocols are generalized and may need to be adapted based on the specific drug matrix.
For Drug Substance (API):
-
Accurately weigh about 1 g of the API into a 10 mL volumetric flask.
-
Add 1 mL of the NDEA-d4 internal standard solution and 7 mL of 50% methanol.
-
Sonicate for 30 minutes.
-
Dilute to the mark with 50% methanol.
-
Transfer the solution to a 15 mL centrifuge tube and centrifuge at a minimum of 2500 xg for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before LC-MS/MS analysis.
For Drug Product (Tablets):
-
Finely crush a minimum of 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the API (e.g., 320 mg of Valsartan) into a suitable container.
-
Add a measured volume of extraction solvent (e.g., 4.5 mL of DMSO for headspace GC/MS or a methanol/water mixture for LC-MS/MS) and 0.5 mL of the internal standard solution.
-
Vortex to mix and then sonicate to ensure complete extraction.
-
Proceed with centrifugation and filtration as described for the drug substance.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters and may require optimization for the specific instrument used.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm, or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | A time-based gradient from 95% A to 100% B, followed by re-equilibration |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 25 psi |
| Collision Gas | Medium |
| Ion Source Temperature | 400°C |
| Nebulizer Current | 5 µA |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NDEA | 103.1 | 75.1 |
| NDEA-d4 | 107.1 | 77.1 |
Data Presentation
The method should be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized below.
Method Validation Summary:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.02 µg/g |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; adequate precision and accuracy | 0.05 µg/g |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ≤ 10% at LOQ | < 5% |
| Specificity | No interference at the retention time of the analyte | Confirmed |
Experimental Workflow and Logical Relationships
Caption: Workflow for the quantitative analysis of NDEA using LC-MS/MS.
This detailed application note provides a comprehensive framework for the validated analysis of N-Nitrosodiethylamine in pharmaceutical materials. Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately and reliably monitor the levels of this critical impurity, ensuring the safety and quality of pharmaceutical products.
Application of N-Nitrosodiethylamine-d4 in Pharmaceutical Quality Control
Introduction
N-Nitrosodiethylamine (NDEA) is a potent genotoxic impurity that has been detected in various pharmaceutical products, leading to global recalls and heightened regulatory scrutiny.[1][2] Accurate and sensitive quantification of NDEA at trace levels is crucial to ensure patient safety.[3] N-Nitrosodiethylamine-d4 (NDEA-d4), a deuterated analog of NDEA, serves as an indispensable tool in the analytical methods developed for this purpose.[4][5] It is primarily used as an internal standard (ISTD) in chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[6][7] The use of an isotopically labeled internal standard like NDEA-d4 is critical for correcting variations in sample preparation and instrumental response, thereby ensuring the accuracy and precision of the quantitative analysis.[8]
This document provides detailed application notes and protocols for the use of NDEA-d4 in pharmaceutical quality control for the determination of NDEA in drug substances and products.
Analytical Methodologies
The primary application of NDEA-d4 is as an internal standard in analytical methods designed to quantify NDEA. The choice between LC-MS/MS and GC-MS/MS often depends on the volatility and thermal stability of the analyte and the matrix of the pharmaceutical product.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the analysis of nitrosamine impurities due to its high sensitivity and specificity.[6]
Experimental Protocol: LC-MS/MS for NDEA in Sartan Drugs [9][10]
This protocol is a representative example for the quantification of NDEA in sartan drug substances.
1. Materials and Reagents:
-
N-Nitrosodiethylamine (NDEA) reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Drug substance (e.g., Valsartan)
2. Standard Preparation:
-
NDEA Stock Solution (1 mg/mL): Accurately weigh and dissolve NDEA reference standard in methanol.
-
NDEA-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NDEA-d4 in methanol.[12]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the NDEA stock solution with a suitable solvent (e.g., 50% methanol) to achieve concentrations ranging from 0.5 to 50 ng/mL.[10] Each calibration standard should be spiked with the NDEA-d4 internal standard solution to a final concentration of approximately 20 ng/mL.[10]
3. Sample Preparation:
-
Accurately weigh about 500 mg of the drug substance into a 15 mL centrifuge tube.[10]
-
Add a known volume of the NDEA-d4 internal standard solution (e.g., 250 µL of a 400 ng/mL solution).[10]
-
Add a suitable extraction solvent (e.g., 5 mL of 50% methanol).[4]
-
Sonicate for 30 minutes to ensure complete dissolution and extraction.[4]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[9]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[4][10]
4. LC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent[6] |
| Column | XSelect HSS T3, 3.5 µm, 3.0 mm i.d. × 150 mm, or equivalent[4] |
| Mobile Phase A | 0.1% Formic acid in Water[10] |
| Mobile Phase B | 0.1% Formic acid in Methanol[10] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 10 µL[4] |
| MS System | Triple Quadrupole Mass Spectrometer[6] |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive[4] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transitions | NDEA: Precursor Ion (m/z) -> Product Ion (m/z) NDEA-d4: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values depend on the instrument) |
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of NDEA to the peak area of NDEA-d4 against the concentration of NDEA.
-
Calculate the concentration of NDEA in the sample using the linear regression equation derived from the calibration curve.
2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique for the analysis of volatile nitrosamines like NDEA. Headspace sampling is often employed to minimize matrix effects and enhance sensitivity.[1][13]
Experimental Protocol: Headspace GC-MS/MS for NDEA in Valsartan [13]
This protocol provides a method for the simultaneous determination of four nitrosamine impurities, including NDEA, in valsartan drug substance and product.
1. Materials and Reagents:
-
N-Nitrosodiethylamine (NDEA) reference standard
-
This compound (NDEA-d4) internal standard
-
Dimethyl sulfoxide (DMSO), > 99.5%
-
Valsartan drug substance or drug product
2. Standard Preparation:
-
NDEA Stock Solution (1 mg/mL): Prepare in methanol.[13]
-
NDEA-d4 Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.[13]
-
Internal Standard Working Solution (10 µg/mL): Dilute the NDEA-d4 stock solution in DMSO.[13]
-
Calibration Standards: Prepare a series of calibration standards in DMSO with NDEA concentrations ranging from 0.05 to 100 µg.[13] Each standard should be spiked with the internal standard working solution.
3. Sample Preparation:
-
Accurately weigh 500 mg of Valsartan drug substance into a 20 mL headspace vial.[13]
-
Add 4.5 mL of DMSO and 0.5 mL of the internal standard working solution.[13]
-
Immediately cap and crimp the vial.
-
Mix the sample solution using a vortex mixer.[13]
4. Headspace GC-MS/MS Instrumental Conditions:
| Parameter | Condition |
| GC System | Agilent GC with a Quadrupole Mass Spectrometry Detector or equivalent |
| Headspace Autosampler | Yes[13] |
| Column | DB-Wax GC Column, 30 m x 0.25 mm, 0.5 µm, or equivalent[13] |
| Injector Temperature | 200°C |
| Oven Program | Initial 50°C for 2 min, ramp to 230°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | NDEA: Precursor Ion (m/z) -> Product Ion (m/z) NDEA-d4: Precursor Ion (m/z) -> Product Ion (m/z) (Specific values depend on the instrument) |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of NDEA to NDEA-d4 against the NDEA concentration.
-
Quantify NDEA in the sample using the calibration curve.[13]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described.
| Parameter | LC-MS/MS Method[14] | Headspace GC-MS/MS Method[13] |
| Analyte | NDEA | NDEA |
| Internal Standard | NDEA-d4 (or NDEA-d10) | NDEA-d4 |
| Limit of Detection (LOD) | 0.29 ng/mL | 0.01 ppm |
| Limit of Quantification (LOQ) | 0.37 ng/mL | 0.05 ppm |
| Linearity Range | 0.6 - 100 ng/mL | 0.05 - 100 µg |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Recovery | 96.2 - 98.0% | Not specified |
Experimental Workflows and Signaling Pathways
Diagram 1: LC-MS/MS Experimental Workflow for NDEA Analysis
Caption: Workflow for NDEA analysis using LC-MS/MS with NDEA-d4 as an internal standard.
Diagram 2: Headspace GC-MS/MS Experimental Workflow for NDEA Analysis
Caption: Workflow for NDEA analysis using Headspace GC-MS/MS with NDEA-d4 as an internal standard.
Conclusion
This compound is a critical component in the robust and reliable quantification of NDEA in pharmaceutical products. Its use as an internal standard in both LC-MS/MS and GC-MS/MS methodologies allows for the accurate determination of this harmful impurity at very low levels, which is essential for ensuring the safety and quality of medicines. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmaceutical quality control. Regulatory agencies such as the FDA and EMA have published guidelines and methods that often recommend the use of isotopically labeled internal standards for nitrosamine analysis.[15][16]
References
- 1. shimadzu.com [shimadzu.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov.tw [fda.gov.tw]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. fda.gov.tw [fda.gov.tw]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
Application Notes and Protocols for the Analytical Determination of Nitrosamine Impurities Using Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitrosamines are a class of chemical compounds classified as probable human carcinogens based on animal studies.[1] Their discovery in widely used medications, such as certain sartans, ranitidine, and metformin, has prompted stringent regulatory actions globally.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines requiring pharmaceutical manufacturers to perform risk assessments and implement validated analytical testing to control nitrosamine impurities in active pharmaceutical ingredients (APIs) and drug products.[4][5][6][7]
These impurities can form during drug manufacturing processes, through the degradation of the product during storage, or from contaminated raw materials or solvents.[3][8] Due to their potential health risks even at trace levels, highly sensitive and selective analytical methods are required for their detection and quantification.[9] The use of stable isotope-labeled internal standards, particularly deuterated nitrosamines, in conjunction with mass spectrometry techniques like LC-MS/MS and GC-MS/MS, is a cornerstone of accurate and reliable quantification.[10][11]
This document provides detailed application notes and protocols for the detection and quantification of common nitrosamine impurities using deuterated internal standards, aligning with current regulatory expectations.
The Principle of Isotope Dilution with Deuterated Standards
The core of accurate nitrosamine quantification lies in the use of isotopically labeled internal standards (ISTDs). A deuterated ISTD is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium atoms.[10] This substitution results in a compound with a higher mass but nearly identical physicochemical properties to the native analyte.[12]
When a known amount of the deuterated standard is added to a sample at the beginning of the preparation process, it experiences the same processing effects—extraction inefficiencies, matrix effects, and ionization suppression or enhancement—as the target nitrosamine.[13][14] By measuring the ratio of the response of the native analyte to the deuterated standard in the mass spectrometer, accurate quantification can be achieved, as this ratio corrects for variations during sample preparation and analysis.[13]
Caption: Principle of Isotope Dilution Mass Spectrometry.
Regulatory Framework and Expectations
Both the FDA and EMA mandate a stepwise approach to controlling nitrosamine impurities:
-
Risk Assessment: Manufacturers must conduct a comprehensive risk evaluation to identify APIs and finished products at risk of nitrosamine formation or contamination.[4][15]
-
Confirmatory Testing: If a risk is identified, confirmatory testing using appropriately validated and sensitive analytical methods is required.[15][16]
-
Mitigation and Control: If nitrosamines are detected, manufacturers must implement strategies to reduce or prevent their presence to acceptable levels.[5][6]
The acceptable intake (AI) limits for common nitrosamines are extremely low (e.g., 26.5 ng/day for NDMA), necessitating analytical methods with very low limits of detection (LOD) and quantification (LOQ).[7][10]
Common Nitrosamines and Corresponding Deuterated Standards
The selection of a suitable deuterated internal standard is critical. Ideally, the ISTD should be the deuterated analogue of the target nitrosamine to ensure similar behavior during analysis.
| Target Nitrosamine | Abbreviation | Deuterated Internal Standard |
| N-Nitrosodimethylamine | NDMA | NDMA-d6 |
| N-Nitrosodiethylamine | NDEA | NDEA-d10 |
| N-Nitrosodiisopropylamine | NDIPA | NDIPA-d14 |
| N-Nitroso-di-n-butylamine | NDBA | NDBA-d18 |
| N-Nitroso-N-methyl-4-aminobutyric acid | NMBA | NMBA-d3 |
| N-Nitrosoethylisopropylamine | NEIPA | NEIPA-d7 |
| N-Nitrosodipropylamine | NDPA | NDPA-d14 |
Table 1: Common nitrosamines and their corresponding deuterated internal standards.[10][11]
Experimental Protocols
The choice between LC-MS/MS and GC-MS/MS often depends on the volatility and thermal stability of the target nitrosamines and the sample matrix.[11] LC-MS/MS is generally more versatile and is the preferred method for less volatile or thermally labile nitrosamines like NMBA.
Caption: General Sample Preparation Workflow.
Protocol 1: LC-MS/MS Method for Nitrosamine Analysis
This method is suitable for a broad range of nitrosamines in various drug products.
1. Sample Preparation a. Accurately weigh 100-500 mg of the sample (API or ground drug product) into a centrifuge tube. b. Add a suitable volume of dissolution solvent (e.g., 5 mL of methanol or dichloromethane). c. Spike the sample with a known concentration of the deuterated internal standard mix (e.g., 30 ppb of each ISTD).[8] d. Vortex or sonicate the sample for 10-15 minutes to ensure complete dissolution. e. For complex matrices, a liquid-liquid extraction may be necessary. For example, for water-soluble samples, dissolve in 1M NaOH and extract with dichloromethane.[11] f. Centrifuge the sample to pellet any excipients. g. Filter the supernatant through a 0.2 µm PTFE syringe filter into an HPLC vial for analysis.[11]
2. LC-MS/MS Instrumental Parameters
| Parameter | Typical Condition |
| LC System | UHPLC System (e.g., Shimadzu Nexera, Waters ACQUITY) |
| Column | C18 reverse-phase column (e.g., USP L1 packing) |
| Mobile Phase A | 0.1% Formic Acid in Water[17] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[17] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of target nitrosamines from the API |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Typical LC-MS/MS parameters.
3. MRM Transitions for Quantification
The following table provides example MRM transitions. These must be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| NDMA | 75.1 | 43.1 |
| NDMA-d6 | 81.1 | 46.1 |
| NDEA | 103.1 | 43.1 |
| NDEA-d10 | 113.2 | 48.1 |
| NDIPA | 131.1 | 89.1 |
| NDIPA-d14 | 145.2 | 98.2 |
| NDBA | 159.2 | 57.1 |
| NDBA-d18 | 177.3 | 66.2 |
Table 3: Example MRM transitions for common nitrosamines and their deuterated standards.
Protocol 2: GC-MS/MS Method for Volatile Nitrosamine Analysis
This method is particularly effective for volatile nitrosamines like NDMA and NDEA.
1. Sample Preparation a. Follow the sample preparation steps (a-g) as described in the LC-MS/MS protocol. The final solvent should be compatible with GC analysis (e.g., Dichloromethane).[11]
2. GC-MS/MS Instrumental Parameters
| Parameter | Typical Condition |
| GC System | Gas Chromatograph with a Triple Quadrupole MS detector |
| Column | USP G16 or similar (e.g., DB-624, VF-WAXms) |
| Carrier Gas | Helium[17] |
| Inlet Temperature | 250 °C[3] |
| Oven Program | Example: 40 °C (hold 1 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Injection Mode | Splitless or Direct Injection |
| MS Transfer Line | 250 °C[3] |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Typical GC-MS/MS parameters.
Data Presentation and Method Performance
Calibration and Quantification A calibration curve is constructed by plotting the response ratio (analyte peak area / ISTD peak area) against the analyte concentration. Linearity should be established over the relevant concentration range, with an R² value typically >0.99.[18]
Method Performance Characteristics Validated methods must demonstrate adequate sensitivity, accuracy, and precision to meet regulatory requirements.[10]
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.05 - 2 ppb (ng/g) |
| Limit of Quantification (LOQ) | 1 - 10 ppb (ng/g) |
| Accuracy (Recovery) | 70 - 130% |
| Precision (RSD) | ≤ 20% |
Table 5: Summary of typical method performance characteristics for nitrosamine analysis.[11]
Caption: Overall Analytical Workflow.
Conclusion and Best Practices
The accurate detection and quantification of nitrosamine impurities are critical for ensuring the safety and quality of pharmaceutical products. The use of deuterated internal standards in combination with sensitive mass spectrometric techniques is the gold standard for achieving reliable results that meet stringent regulatory expectations.
Best Practices:
-
Method Validation: All analytical methods must be fully validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and sensitivity.[7]
-
Preventing Contamination: Take care to avoid extraneous sources of nitrosamine contamination in the laboratory environment.
-
ISTD Stability: Ensure the stability of deuterated standards. For instance, deuterium exchange can occur if the deuterium is attached to a heteroatom under certain conditions, though this is not an issue if it is attached to a carbon atom.[12]
-
System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic and mass spectrometric systems are performing correctly.
-
Regulatory Awareness: Stay current with evolving guidance from regulatory agencies like the FDA and EMA.[6][16]
References
- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Nitrosamine Detection: Meet EMA and FDA Regulations | SGS USA [sgs.com]
- 3. agilent.com [agilent.com]
- 4. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. EMA Nitrosamine Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
- 6. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. shimadzu.com [shimadzu.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 11. agilent.com [agilent.com]
- 12. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. clearsynth.com [clearsynth.com]
- 14. pmda.go.jp [pmda.go.jp]
- 15. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 16. fda.gov [fda.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Monitoring N-Nitrosodiethylamine (NDEA) in Food Products Using Isotope Dilution with N-Nitrosodiethylamine-d4
Audience: This document is intended for researchers, analytical scientists, and quality control professionals in the food safety and drug development sectors.
Introduction N-Nitrosodiethylamine (NDEA) is a semi-volatile N-nitrosamine that has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] Its presence in various food products, such as cured meats, cheese, fish, and beer, is a significant food safety concern.[2][3] NDEA can form during food processing, preparation, and storage from the reaction of secondary amines with nitrosating agents like nitrites, which are commonly used as preservatives.[3][4]
Accurate and sensitive quantification of NDEA in complex food matrices is crucial for risk assessment and regulatory compliance. The isotope dilution method, utilizing a stable isotope-labeled internal standard, is the gold standard for this analysis. N-Nitrosodiethylamine-d4 (NDEA-d4) is an ideal internal standard for NDEA analysis. Since it has nearly identical chemical and physical properties to NDEA, it co-elutes chromatographically and experiences similar ionization efficiency. However, its mass is different, allowing it to be distinguished by a mass spectrometer. By adding a known amount of NDEA-d4 to the sample at the beginning of the extraction process, any variability or loss during sample preparation and analysis can be precisely corrected, leading to highly accurate and reliable quantification.[1]
This application note provides detailed protocols for the extraction, cleanup, and analysis of NDEA in food products using NDEA-d4 as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core of this method is the principle of isotope dilution. A known quantity of the isotopically labeled standard (NDEA-d4) is added to the sample containing an unknown quantity of the native analyte (NDEA). The labeled and unlabeled compounds are assumed to behave identically through the extraction, cleanup, and injection steps. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). The concentration of the native NDEA is then calculated based on the response ratio of the native analyte to the labeled standard.
Caption: Principle of Isotope Dilution Analysis using NDEA-d4.
Experimental Protocols
The following are generalized protocols. Researchers should perform in-house validation for specific food matrices.
Protocol 1: Sample Preparation and Extraction
This protocol describes a general extraction method adaptable for various food matrices. For high-fat foods, a liquid-liquid extraction is recommended.[1]
Reagents and Materials:
-
This compound (NDEA-d4) solution (e.g., 1 µg/mL in Methanol)
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer and Centrifuge
Procedure:
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., 5-10 g) until a uniform consistency is achieved.
-
Internal Standard Spiking: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of NDEA-d4 internal standard solution (e.g., 50 µL of 1 µg/mL solution to achieve a concentration of 10 ng/g).
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge the tube at ≥3000 xg for 10 minutes to separate the organic layer.[5][6]
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 1 minute.
-
Centrifuge at ≥3000 xg for 5 minutes.
-
-
Concentration: Transfer the cleaned extract to a clean tube and evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or dichloromethane) for analysis.[7]
Protocol 2: GC-MS/MS Analysis
Gas chromatography is well-suited for analyzing volatile and semi-volatile nitrosamines like NDEA.
Instrumentation:
-
Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.5 µm).[5][8]
GC Parameters (Example):
-
Inlet Temperature: 220°C[8]
-
Injection Mode: Pulsed Splitless[5]
-
Injection Volume: 2 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5]
-
Oven Program: 70°C for 4 min, ramp at 20°C/min to 240°C, hold for 3.5 min.[8]
MS/MS Parameters (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV or Positive Chemical Ionization (PCI)[1][5]
-
Source Temperature: 230°C[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 3: LC-MS/MS Analysis
LC-MS/MS is an alternative powerful technique, particularly useful for samples that are difficult to volatilize or thermally sensitive.
Instrumentation:
-
Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: C18 reverse-phase column (e.g., XSelect HSS T3, 3.5 µm, 3.0 mm x 150 mm).[6]
LC Parameters (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 10% B held for 2 min, ramp to 95% B over 8 min, hold for 3 min, return to 10% B and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[6]
-
Polarity: Positive
-
Source Temperature (APCI): 400°C[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative data from various studies are summarized below for reference.
Table 1: Method Performance Characteristics for NDEA Analysis
| Analytical Method | Matrix | LOQ (Limit of Quantification) | Recovery (%) | Reference |
| GC-MS/HS | Valsartan Drug Product | 0.05 ppm (µg/g) | Not Specified | [8] |
| GC-PCI-MS/MS | Meat Products | 0.29 µg/kg | ~85% | [2] |
| GC-MS/MS | Cooked Bacon | ~0.5 ng/g | 109% (for NDEA-d10) | [9] |
| LC-MS/MS | Fish, Meat, Cheese, Beer | 0.1 mg/kg | 84.9% - 102.8% | [3] |
| LC-MS/MS | Ranitidine | 0.05 µg/g | Not Specified | [6] |
Table 2: Example MRM Transitions for NDEA and NDEA-d4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Instrument |
| NDEA | 103.1 | 75.1 | LC-MS/MS |
| NDEA | 103.1 | 47.1 | LC-MS/MS |
| NDEA-d4 | 107.1 | 78.1 | LC-MS/MS |
| NDEA | 102.1 | 85.1 | GC-MS/MS (EI) |
| NDEA | 102.1 | 56.1 | GC-MS/MS (EI) |
| NDEA-d4 | 106.1 | 88.1 | GC-MS/MS (EI) |
Note: MRM transitions and collision energies must be optimized for the specific instrument used.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final quantification.
Caption: General workflow for NDEA analysis in food using NDEA-d4.
References
- 1. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qascf.com [qascf.com]
- 3. eurachem.org [eurachem.org]
- 4. Analysis of N-nitrosodiethylamine by ion chromatography coupled with UV photolysis pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. fda.gov.tw [fda.gov.tw]
- 7. edqm.eu [edqm.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N-Nitrosodiethylamine-d4 in Pharmaceutical Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitrosodiethylamine (NDEA) is a potent genotoxic impurity and a probable human carcinogen that has been detected in various pharmaceutical products.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established stringent guidelines to control the presence of nitrosamine impurities in drug substances and products.[1][3][4] Accurate and sensitive analytical methods are crucial for the detection and quantification of NDEA at trace levels to ensure patient safety.
These application notes provide a comprehensive overview of the regulatory landscape, and detailed protocols for the use of N-Nitrosodiethylamine-d4 (NDEA-d4) as an isotopically labeled internal standard for the quantitative analysis of NDEA in pharmaceuticals by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The use of an isotopic internal standard like NDEA-d4 is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable results.[5]
Regulatory Framework
The control of nitrosamine impurities is guided by the principles outlined in the ICH M7(R2) guideline, which addresses DNA reactive (mutagenic) impurities in pharmaceuticals.[1][4] Nitrosamines are classified as a "cohort of concern," necessitating a risk-based approach to their control.[1][6]
Key regulatory expectations include:
-
Risk Assessment: Manufacturers are required to conduct a comprehensive risk assessment to identify potential sources of nitrosamine formation or contamination in their manufacturing processes and raw materials.[3]
-
Control Strategy: If a risk is identified, a control strategy must be implemented to ensure that nitrosamine levels are maintained at or below the acceptable intake (AI) limit.[6][7]
-
Testing: Confirmatory testing using validated, sensitive analytical methods is required for products identified to be at risk.[3]
The FDA and EMA have set an acceptable intake (AI) limit for NDEA, which is crucial for determining the permissible levels in drug products based on their maximum daily dose.[2]
Quantitative Data Summary
The following tables summarize the acceptable intake limit for NDEA and typical analytical performance data for its quantification using methods with NDEA-d4 as an internal standard.
Table 1: Regulatory Limit for N-Nitrosodiethylamine (NDEA)
| Regulatory Body | Impurity | Acceptable Intake (AI) Limit (ng/day) |
| FDA, EMA | N-Nitrosodiethylamine (NDEA) | 26.5[2] |
Table 2: Example Analytical Method Performance for NDEA Quantification
| Analytical Method | Drug Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| LC-MS/MS | Metformin | 0.4 ng/mL[8] | 1 ng/mL[8] |
| GC-MS/MS | Valsartan | 0.01 ppm[9] | 0.05 ppm[9] |
| LC-UV | Valsartan | - | 10 ng/mL[10] |
| GC-MS/MS | Ranitidine | 0.07-0.3 µg/kg[11] | 0.3-0.9 µg/kg[11] |
| LC-MS/MS | Various APIs | 0.154-0.560 ng/mL[12] | 0.438-1.590 ng/mL[12] |
Experimental Protocols
The following are generalized protocols for the analysis of NDEA in a drug product using NDEA-d4 as an internal standard. Method validation in accordance with ICH Q2(R1)/Q2(R2) guidelines is essential before implementation for routine testing.[13][14]
Safety Precautions
N-Nitrosodiethylamine is classified as a probable human carcinogen and is toxic if swallowed.[15][16] All handling of NDEA and NDEA-d4 should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including double gloves (butyl rubber or SilverShield for concentrated solutions), a lab coat, and safety glasses.[15][17] All waste must be disposed of as hazardous waste according to local regulations.[15][18]
Protocol 1: NDEA Analysis by LC-MS/MS
This protocol is a general guideline for the analysis of NDEA in a solid dosage form.
1. Materials and Reagents:
-
N-Nitrosodiethylamine (NDEA) reference standard
-
This compound (NDEA-d4) internal standard
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Drug product tablets/capsules
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (15 mL)
-
Syringe filters (0.22 µm, PVDF)
2. Standard Solution Preparation:
-
NDEA Stock Solution (e.g., 1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDEA reference standard in methanol.
-
NDEA-d4 Internal Standard (IS) Stock Solution (e.g., 1 µg/mL): Accurately weigh and dissolve an appropriate amount of NDEA-d4 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the NDEA stock solution with an appropriate solvent (e.g., 10% methanol in water) to achieve a concentration range that brackets the expected NDEA levels in the samples (e.g., 0.5 to 50 ng/mL).[19] Spike each calibration standard with the IS solution to a constant concentration (e.g., 10 ng/mL).
3. Sample Preparation:
-
Accurately weigh and crush a representative number of tablets to obtain a fine powder.
-
Transfer a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API) into a centrifuge tube.
-
Add a specific volume of extraction solvent (e.g., methanol).
-
Spike the sample with the IS solution (NDEA-d4) at the same concentration as the calibration standards.
-
Vortex the sample for a specified time (e.g., 10 minutes) and then sonicate (e.g., 15 minutes).
-
Centrifuge the sample at a specified speed (e.g., 4000 rpm) for a set duration (e.g., 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Parameters (Example):
-
LC System: UHPLC system
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient: A suitable gradient to separate NDEA from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[20]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NDEA and NDEA-d4.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of NDEA to NDEA-d4 against the concentration of NDEA in the calibration standards.
-
Determine the concentration of NDEA in the samples using the regression equation from the calibration curve.
Protocol 2: NDEA Analysis by GC-MS/MS
This protocol is a general guideline for the analysis of volatile nitrosamines like NDEA, often using headspace injection.
1. Materials and Reagents:
-
Same as for LC-MS/MS, with the solvent being suitable for GC analysis (e.g., Dimethyl sulfoxide - DMSO).[9]
2. Standard and Sample Preparation:
-
Similar to the LC-MS/MS protocol, but the standards and samples are prepared in a suitable solvent for headspace GC-MS, such as DMSO, in headspace vials.[9]
3. GC-MS/MS Instrumental Parameters (Example):
-
GC System: Gas chromatograph with a headspace autosampler.
-
Column: A suitable polar column (e.g., DB-WAX, 30 m x 0.25 mm, 0.5 µm).[9]
-
Carrier Gas: Helium
-
Oven Program: A suitable temperature program to separate NDEA from other volatile components.
-
Inlet: Splitless mode
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NDEA and NDEA-d4.
4. Data Analysis:
-
Similar to the LC-MS/MS protocol.
Visualizations
Caption: Workflow for NDEA analysis using LC-MS/MS.
Caption: Regulatory risk assessment and control strategy for nitrosamines.
References
- 1. fda.gov [fda.gov]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 4. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. agilent.com [agilent.com]
- 6. arcbioassay.com [arcbioassay.com]
- 7. General Chapter Prospectus: Nitrosamine Impurities | USP-NF [uspnf.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fda.gov [fda.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. agilent.com [agilent.com]
- 17. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. fda.gov.tw [fda.gov.tw]
- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape for N-Nitrosodiethylamine-d4: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the analysis of N-Nitrosodiethylamine-d4 (NDEA-d4).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for NDEA-d4?
Poor peak shape in the analysis of this compound can manifest as peak tailing, fronting, or splitting. The most common causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites in the chromatographic system (e.g., residual silanols on the column packing, metal surfaces in the flow path).[1][2][3]
-
Column Overload: Injecting too much sample onto the column, exceeding its capacity.[4][5][6]
-
Inappropriate Mobile Phase Conditions: Incorrect pH, buffer concentration, or solvent composition can lead to poor peak shape.[1][7]
-
Sample Solvent Effects: Mismatch between the sample solvent and the mobile phase can cause peak distortion.[5][8]
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase over time.[1][2][8]
-
System Dead Volume: Improperly fitted connections or tubing can lead to peak broadening.[8]
Q2: How does the choice of analytical technique (LC-MS vs. GC-MS) affect peak shape issues for NDEA-d4?
Both LC-MS and GC-MS can be used for NDEA-d4 analysis, but the causes of poor peak shape can differ:
-
LC-MS: Peak tailing is a common issue, often due to secondary interactions with the stationary phase or metal components of the HPLC system.[3][9] Mobile phase pH and buffer strength are critical parameters to control.[1][7]
-
GC-MS: Peak fronting can occur due to column overload.[4][5][6] Active sites in the injector liner or the front of the column can also cause peak tailing for polar analytes.[4] High temperatures in the GC inlet can potentially lead to the degradation of thermally labile nitrosamines.[10]
Q3: Can sample preparation impact the peak shape of NDEA-d4?
Yes, sample preparation is a critical factor. Inefficient extraction can lead to matrix interferences that co-elute with NDEA-d4, causing peak distortion.[11][12] It is also crucial to avoid conditions that could lead to the artificial formation or degradation of nitrosamines during sample preparation.[10][11] For instance, acidic conditions or exposure to light should be carefully controlled.[10]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing in LC-MS Analysis
Peak tailing is a frequent problem in the LC-MS analysis of polar compounds like NDEA-d4.
Symptoms: The peak exhibits an asymmetrical shape with a trailing edge that slowly returns to the baseline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Use a column with a highly inert stationary phase, such as a pentafluorophenyl (F5) phase, which can provide good peak shape for polar analytes.[9] Consider using a column with end-capping to minimize exposed silanol groups. Adding a small amount of a competing base to the mobile phase can also help. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of NDEA-d4 to ensure it is in a single ionic form.[1] |
| Interaction with Metal Hardware | Use of bio-inert or PEEK tubing and column hardware can significantly reduce peak tailing caused by metal ion interactions.[3] System passivation with an acidic solution can also be effective.[3] |
| Column Contamination | Flush the column with a strong solvent. If this does not resolve the issue, replace the guard column or the analytical column.[8] |
Guide 2: Addressing Peak Fronting in GC-MS Analysis
Peak fronting is often observed in GC analysis when the column is overloaded.
Symptoms: The peak has a leading edge that is less steep than the trailing edge, resembling a shark fin.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Overload | This is the most common cause of peak fronting.[4][5][6] Reduce the amount of sample introduced to the column by diluting the sample, decreasing the injection volume, or increasing the split ratio.[5][6] |
| Incompatibility between Sample Solvent and Stationary Phase | Ensure the polarity of the sample solvent is compatible with the stationary phase. A significant mismatch can lead to poor peak shape.[4] |
| Improper Column Installation | An incorrectly installed column can create a non-ideal flow path, leading to peak distortion.[4][5] Re-install the column according to the manufacturer's instructions. |
Experimental Protocols
Representative LC-MS/MS Method for Nitrosamine Analysis
This protocol is a general representation and may require optimization for specific applications.
-
Chromatographic System: UHPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: A high-efficiency core-shell column with a pentafluorophenyl (F5) stationary phase is often recommended for good retention and peak shape of polar nitrosamines.[9]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is common.[13][14]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.[13]
-
Column Temperature: Maintained around 40-45 °C to ensure reproducible retention times.[13]
-
Injection Volume: 5-10 µL.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor/product ion transitions for NDEA-d4 would be used.
Quantitative Data Summary: Typical LC-MS Parameters
| Parameter | Typical Value/Condition | Reference |
| Column Chemistry | C18, Pentafluorophenyl (F5) | [9][13] |
| Column Dimensions | 100-150 mm length, 2.1-4.6 mm ID, <3 µm particle size | [13][14] |
| Mobile Phase A | Water with 0.1% Formic Acid | [14] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [13][14] |
| Flow Rate | 0.3 - 0.5 mL/min | [13] |
| Column Temperature | 40 - 45 °C | [13] |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
Logical Relationship Diagram: Factors Affecting Peak Shape
Caption: Key factors influencing chromatographic peak shape.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. GC Troubleshooting—Fronting Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. cambrex.com [cambrex.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. chromtech.com [chromtech.com]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. lcms.cz [lcms.cz]
Technical Support Center: N-Nitrosodiethylamine-d4 (NDEA-d4) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of N-Nitrosodiethylamine-d4 (NDEA-d4).
Troubleshooting Guides
High background noise in NDEA-d4 analysis can obscure the analyte signal, leading to inaccurate quantification. This guide addresses common sources of noise and provides systematic solutions to mitigate them.
Problem: Elevated Baseline Noise in Chromatogram
An elevated and noisy baseline can significantly impact the limit of detection (LOD) and limit of quantification (LOQ).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives.[1] Prepare mobile phases fresh daily and filter before use. Compare different brands of solvents if contamination is suspected.[1] | Reduction in baseline noise and improved signal-to-noise (S/N) ratio. |
| System Contamination | Flush the LC system, including the injector and column, with a strong solvent mixture (e.g., isopropanol/water). Clean the mass spectrometer's ion source. | Removal of contaminants, resulting in a cleaner baseline. |
| Improper MS Parameters | Optimize cone gas flow rate and cone voltage. Increasing the cone gas flow can reduce interfering ions.[1] | A significant decrease in background noise, leading to an improved S/N ratio.[1] |
| Poor Quality Nitrogen Gas | Ensure the use of high-purity nitrogen gas for the mass spectrometer. Consider installing a hydrocarbon filter. | A noticeable improvement in baseline noise, particularly for low-mass transitions. |
Problem: Poor Signal-to-Noise (S/N) Ratio for NDEA-d4 Peak
A low S/N ratio can lead to poor precision and accuracy in your measurements.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Evaluate between Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). APCI is often less susceptible to matrix effects for nitrosamines.[2] Optimize source temperature and probe position. | Enhanced ionization efficiency and a stronger analyte signal. |
| Inefficient Sample Preparation | Implement a sample cleanup step using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components. | Reduced matrix suppression and a cleaner sample, leading to a better S/N ratio. |
| Incorrect Mobile Phase Additive | Test different mobile phase additives (e.g., formic acid, ammonium formate) and their concentrations to find the optimal balance between chromatographic peak shape and MS signal intensity. | Improved peak shape and signal response. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in NDEA-d4 analysis?
A1: The most common sources of background noise include contaminated mobile phases (solvents and additives), system contamination from previous analyses, suboptimal mass spectrometry source conditions (e.g., cone gas flow, cone voltage), and matrix effects from the sample itself.[1][2] Using high-purity reagents and a clean system are critical first steps.[1]
Q2: How can I reduce matrix effects when analyzing NDEA-d4 in complex samples?
A2: Matrix effects, which can suppress or enhance the NDEA-d4 signal, can be minimized through effective sample preparation. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[3] Additionally, switching the ionization source from ESI to APCI may reduce susceptibility to matrix interferences.[2]
Q3: What is the recommended sample preparation method for NDEA-d4 analysis?
A3: The choice of sample preparation method depends on the sample matrix. For aqueous samples, SPE with a suitable sorbent is common. For more complex matrices, LLE followed by a cleanup step can be effective. A detailed experimental protocol for a generic LLE is provided below.
Q4: Which mobile phase additives are best for minimizing noise in NDEA-d4 analysis?
A4: The selection of mobile phase additives is a balance between chromatographic performance and MS signal intensity. Formic acid and ammonium formate are commonly used at low concentrations (e.g., 0.1%). It is crucial to use high-purity, LC-MS grade additives to avoid introducing contaminants.[1] The optimal additive and its concentration should be determined empirically for your specific application.
Q5: How do I optimize the cone voltage and cone gas flow to improve the signal-to-noise ratio?
A5: Cone voltage and cone gas flow are critical parameters for minimizing background noise. Optimization should be performed by systematically varying these parameters while monitoring the S/N ratio of the NDEA-d4 peak. An increase in cone gas flow can help to desolvate ions and reduce the formation of solvent clusters that contribute to background noise.[1]
Quantitative Data Summary
Table 1: Impact of Cone Gas Flow Rate on Signal-to-Noise (S/N) for a Nitrosamine Analog
| Cone Gas Flow Rate (L/hr) | Background Noise Level (Arbitrary Units) | Signal Intensity (Arbitrary Units) | Resulting S/N Ratio |
| 150 | 1200 | 15000 | 12.5 |
| 250 | 800 | 16000 | 20.0 |
| 350 | 400 | 17000 | 42.5 |
| 450 | 350 | 16500 | 47.1 |
| 500 | 380 | 16000 | 42.1 |
Data is illustrative and based on trends reported for similar nitrosamines.[1]
Table 2: Recovery of NDEA with Different Liquid-Liquid Extraction Solvents
| Extraction Solvent | Recovery (%) | Relative Standard Deviation (%) |
| Dichloromethane | 95 | 5.2 |
| Ethyl Acetate | 88 | 6.1 |
| Methyl tert-butyl ether (MTBE) | 92 | 5.5 |
This table summarizes typical recovery values for NDEA.
Table 3: LC-MS/MS Method Performance for NDEA
| Parameter | Value |
| Limit of Detection (LOD) | 0.015 ppm |
| Limit of Quantification (LOQ) | 0.06 ppm |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Data from a validated method for NDEA analysis.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for NDEA-d4 from a Pharmaceutical Formulation
-
Sample Preparation: Accurately weigh 1.0 g of the homogenized drug product into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard.
-
Dissolution: Add 10 mL of 0.1 M hydrochloric acid and vortex for 5 minutes to dissolve the sample.
-
Extraction: Add 20 mL of dichloromethane to the tube. Cap and shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another 20 mL of dichloromethane. Combine the organic extracts.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for NDEA-d4 analysis using LLE.
Caption: Troubleshooting workflow for high background noise.
References
Technical Support Center: N-Nitrosodiethylamine-d4 (NDEA-d4) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard in analytical testing.
Troubleshooting Guide: Co-eluting Interferences with NDEA-d4
Co-eluting interferences can significantly impact the accuracy and precision of NDEA-d4 quantification, leading to unreliable results for the target analyte, N-Nitrosodiethylamine (NDEA). This guide provides a systematic approach to identifying and resolving these issues.
Problem: Inaccurate or inconsistent NDEA-d4 response.
Initial Checks:
-
System Suitability: Ensure the LC-MS/MS system passes all system suitability tests, including retention time, peak shape, and signal-to-noise ratio for NDEA-d4 in a clean standard solution.
-
Standard Integrity: Verify the concentration and purity of the NDEA-d4 internal standard solution.
Troubleshooting Workflow for Co-eluting Interferences:
Caption: Troubleshooting workflow for co-eluting interferences with NDEA-d4.
Frequently Asked Questions (FAQs)
Q1: What are common sources of co-eluting interferences with NDEA-d4?
A1: Co-eluting interferences can originate from various sources, including:
-
Excipients: Common pharmaceutical excipients or their degradation products can have similar chromatographic behavior to NDEA-d4.
-
Active Pharmaceutical Ingredient (API) and its Degradants: The API itself or its degradation products may co-elute, especially at high concentrations.
-
Solvents and Reagents: Impurities in solvents, such as N,N-dimethylformamide (DMF), have been shown to interfere with the analysis of other nitrosamines like N-nitrosodimethylamine (NDMA) and could potentially interfere with NDEA analysis.[1][2][3]
-
Matrix Components: In complex matrices like biological fluids or formulated drug products, endogenous compounds can co-elute and cause ion suppression or enhancement.
Q2: How can I confirm that a co-eluting peak is interfering with my NDEA-d4 signal?
A2: Several methods can be employed to confirm interference:
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between NDEA-d4 and an interfering compound with a different elemental composition, even if they have the same nominal mass.[2]
-
Multiple Reaction Monitoring (MRM) Ratio: Monitor multiple MRM transitions for NDEA-d4. A co-eluting interference will likely alter the ratio of these transitions compared to a clean standard.
-
Chromatographic Peak Purity Analysis: Diode-array detection (DAD) or similar techniques can assess peak purity. However, this is less effective for co-eluting compounds with no chromophore.
-
Spiking Experiments: Spiking a known amount of NDEA-d4 into a blank matrix and comparing the peak shape and response to a neat standard can reveal the presence of interferences.
Q3: Can the use of a deuterated internal standard like NDEA-d4 eliminate all matrix effects?
A3: While deuterated internal standards are the gold standard for correcting matrix effects, they may not provide perfect correction if there is chromatographic separation between the analyte (NDEA) and the internal standard (NDEA-d4).[4][5] This separation can lead to differential ion suppression or enhancement, resulting in inaccurate quantification.[4][5] Therefore, achieving complete co-elution of the analyte and its deuterated internal standard is crucial.[4][5]
Q4: What are the key considerations when developing an LC-MS/MS method to avoid co-eluting interferences with NDEA-d4?
A4: Key considerations include:
-
Column Chemistry: Select a column with a different selectivity to achieve better separation of NDEA-d4 from potential interferences.
-
Mobile Phase Composition: Adjusting the organic modifier, pH, and additives can significantly alter the retention and elution order of compounds.
-
Gradient Optimization: A shallow gradient around the elution time of NDEA-d4 can improve the resolution of closely eluting peaks.
-
Sample Preparation: Employing a selective sample preparation technique like solid-phase extraction (SPE) can remove many interfering matrix components before analysis.
Quantitative Data on Interference
Co-eluting interferences can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) for the internal standard. This directly impacts the analyte-to-internal standard area ratio and, consequently, the calculated concentration of the target analyte.
| Scenario | Analyte (NDEA) Peak Area | Internal Standard (NDEA-d4) Peak Area | Analyte/IS Ratio | Calculated Concentration (ppb) | % Deviation from True Value |
| No Interference (True Value) | 100,000 | 50,000 | 2.00 | 10.0 | 0% |
| Ion Suppression of IS | 100,000 | 25,000 | 4.00 | 20.0 | +100% |
| Ion Enhancement of IS | 100,000 | 75,000 | 1.33 | 6.7 | -33% |
| Co-eluting Peak with Same Transition | 100,000 | 150,000 (50,000 from IS + 100,000 from interference) | 0.67 | 3.3 | -67% |
This table presents illustrative data to demonstrate the potential impact of co-eluting interferences. Actual effects will vary depending on the nature and concentration of the interfering substance.
Experimental Protocol: LC-MS/MS Analysis of NDEA with NDEA-d4 Internal Standard
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (for a Drug Product)
-
Accurately weigh and transfer the powdered equivalent of one dose of the drug product into a centrifuge tube.
-
Add a known volume of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).
-
Spike the sample with a known concentration of NDEA-d4 internal standard solution.
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Sonicate for 15-30 minutes to facilitate extraction.
-
Centrifuge at high speed (e.g., >10,000 rpm) for 10-15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter into an autosampler vial.
Caption: Experimental workflow for sample preparation.
2. LC-MS/MS Parameters
-
LC System: UPLC or HPLC system
-
Column: A C18 column with good retention for polar compounds is often suitable (e.g., Waters ACQUITY UPLC HSS T3, Phenomenex Luna Omega C18).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions:
-
NDEA: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
-
NDEA-d4: Precursor Ion > Product Ion 1 (Quantifier)
-
Note: Specific m/z values for precursor and product ions should be optimized for the instrument being used.
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
This technical support guide provides a starting point for addressing challenges related to co-eluting interferences with NDEA-d4. For complex issues, consulting with an experienced analytical chemist or the instrument manufacturer is recommended.
References
- 1. A Cautionary Tale: Quantitative LC-HRMS Analytical Procedures for the Analysis of N-Nitrosodimethylamine in Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. mac-mod.com [mac-mod.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
Validation & Comparative
Navigating Nitrosamine Analysis: A Guide to LC-MS Method Validation with N-Nitrosodiethylamine-d4
For researchers, scientists, and drug development professionals, the robust and reliable quantification of N-nitrosamine impurities is a critical aspect of pharmaceutical quality control. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) method validation for the analysis of N-Nitrosodiethylamine (NDEA), with a focus on the use of N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard. We present a summary of performance data from various studies, detailed experimental protocols, and visual workflows to aid in the development and validation of sensitive and accurate analytical methods.
The presence of N-nitrosamines, probable human carcinogens, in pharmaceutical products has prompted stringent regulatory requirements for their control.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the trace-level detection and quantification of these impurities due to its high sensitivity and selectivity.[3][4] The use of a stable isotope-labeled internal standard, such as NDEA-d4, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Comparative Performance of LC-MS Methods for NDEA Analysis
The following tables summarize the performance characteristics of various LC-MS methods for the quantification of NDEA. While a direct head-to-head comparison is not available in a single study, this compilation from multiple sources provides valuable insights into the expected performance of a validated method.
Table 1: Method Performance using Isotopically Labeled Internal Standards
| Parameter | Method using NDEA-d10 IS | Method using NDMA-d6 IS[5] | Method for Multiple Nitrosamines[6] |
| Limit of Detection (LOD) | Not explicitly stated | 0.4 - 12 ng/L (in water) | 20 ng/g |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | 50 ng/g |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 68% - 83% (for eight nitrosamines in water) | 80% - 120% |
| Precision (% RSD) | Not explicitly stated | Not explicitly stated | < 20% |
Table 2: Performance of LC-MS/MS Methods for Nitrosamine Analysis in Different Matrices
| Parameter | Canagliflozin Drug Substance[7] | Sartan Drug Products[6] | Various Solvents[1] |
| Limit of Detection (LOD) | 0.13 ppm | 20 ng/g | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.06 ppm | 50 ng/g | 0.001 ppm (in some solvents) |
| Linearity Range | Not explicitly stated | 2.5 - 50.0 ng/mL | 0.001 - 0.100 ppm |
| Accuracy (% Recovery) | 70% - 130% | 80% - 120% | Not explicitly stated |
| Precision (RSD) | < 7.9% | < 20% | Not explicitly stated |
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. The following sections detail a typical methodology for the analysis of NDEA in a pharmaceutical matrix using LC-MS/MS with NDEA-d4 as an internal standard, synthesized from various sources.[5][6][7]
Sample Preparation
-
Weighing and Dissolution: Accurately weigh 250 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume (e.g., 250 µL) of a standard solution of NDEA-d4 in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected level of NDEA.
-
Extraction: Add a suitable extraction solvent (e.g., methanol) and sonicate for 5 minutes to ensure complete dissolution and extraction of the analytes.
-
Dilution and Precipitation: Add deionized water to the extract, vortex, and sonicate for another 5 minutes. This step can also help in precipitating out excipients.
-
Centrifugation and Filtration: Centrifuge the sample solution at a high speed (e.g., 3000 x g) for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for the separation of polar compounds, such as a C18 or a specialized column for nitrosamine analysis (e.g., Xselect® HSS T3).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5 to 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[4][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for NDEA and NDEA-d4 must be optimized.
Visualizing the Workflow and Validation Process
To better understand the logical flow of the analytical method and the validation process, the following diagrams have been generated using the DOT language.
Caption: LC-MS/MS analytical workflow for NDEA analysis.
Caption: Key parameters for analytical method validation.
Conclusion
The validation of an LC-MS method for the determination of N-Nitrosodiethylamine is a critical step in ensuring the safety and quality of pharmaceutical products. The use of this compound as an internal standard is a robust approach to achieve accurate and precise quantification. While the performance of such methods can vary depending on the specific matrix and instrumentation, the data presented in this guide provides a solid foundation for what can be achieved. By following a detailed experimental protocol and adhering to regulatory guidelines for method validation, researchers and scientists can confidently implement reliable methods for the control of nitrosamine impurities.
References
- 1. shimadzu.com [shimadzu.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. wjbphs.com [wjbphs.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. fda.gov.tw [fda.gov.tw]
A Head-to-Head Battle of Internal Standards: N-Nitrosodiethylamine-d4 vs. N-Nitrosodiethylamine-d10
For researchers, scientists, and drug development professionals engaged in the precise quantification of N-Nitrosodiethylamine (NDEA), the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of two commonly employed deuterated analogues, N-Nitrosodiethylamine-d4 (NDEA-d4) and N-Nitrosodiethylamine-d10 (NDEA-d10), to aid in the selection of the most suitable internal standard for your analytical needs.
In the realm of quantitative analysis, particularly when employing mass spectrometry-based methods, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar ionization and matrix effects, thereby providing reliable correction for variations during sample preparation and analysis.
N-Nitrosodiethylamine, a potent carcinogen, is a critical impurity that requires rigorous monitoring in pharmaceuticals, food, and environmental samples. Both NDEA-d4 and NDEA-d10 serve as excellent internal standards for its quantification. The primary distinction between these two lies in the degree of deuteration.
Physicochemical Properties: A Tale of Two Isotopologues
The fundamental properties of NDEA-d4 and NDEA-d10 are largely similar to their non-labeled counterpart, with the key difference being their molecular weight due to the incorporation of deuterium atoms.
| Property | N-Nitrosodiethylamine (NDEA) | This compound (NDEA-d4) | N-Nitrosodiethylamine-d10 (NDEA-d10) |
| Molecular Formula | C₄H₁₀N₂O | C₄H₆D₄N₂O | C₄D₁₀N₂O |
| Molecular Weight | 102.14 g/mol | 106.16 g/mol [1] | 112.20 g/mol [2] |
| Degree of Deuteration | 0 | 4 | 10 |
Performance as Internal Standards: Key Considerations
While both NDEA-d4 and NDEA-d10 are effective internal standards, the choice between them can be influenced by several factors related to potential isotopic effects and the specific requirements of the analytical method.
Isotopic Effects and Chromatographic Behavior:
A higher degree of deuteration, as in NDEA-d10, can sometimes lead to a slight shift in retention time compared to the non-labeled analyte. This phenomenon, known as the "isotope effect," is generally minimal but can be more pronounced in certain chromatographic systems. Ideally, the internal standard should co-elute perfectly with the analyte to ensure they experience identical matrix effects. While a small separation may not always impact quantification, significant shifts could lead to differential ion suppression or enhancement, potentially compromising accuracy.
Mass Separation and Spectral Overlap:
A key advantage of NDEA-d10 is its larger mass difference from the native NDEA. This greater separation (10 Da for d10 vs. 4 Da for d4) provides a wider margin to avoid any potential spectral overlap from the isotopic contributions of the analyte, particularly in high-concentration samples. A mass difference of at least 3 Da is generally recommended to prevent such interference.
Stability of the Isotopic Label:
The deuterium atoms in both NDEA-d4 and NDEA-d10 are placed on the ethyl chains and are not readily exchangeable with protons from the solvent under typical analytical conditions. Therefore, both standards exhibit good isotopic stability.
Experimental Protocols: A Glimpse into Real-World Applications
The selection of either NDEA-d4 or NDEA-d10 is often dictated by the specific analytical method being employed. Regulatory bodies and research laboratories have published validated methods utilizing both internal standards.
Method Utilizing this compound:
One established method for the determination of NDEA in medicines employs NDEA-d4 as the internal standard. The general workflow is as follows:
Method Utilizing N-Nitrosodiethylamine-d10:
The United States Pharmacopeia (USP) has described methods that utilize NDEA-d10 for the analysis of nitrosamine impurities. A representative workflow is similar to the one for NDEA-d4:
Conclusion: Making an Informed Decision
Both this compound and N-Nitrosodiethylamine-d10 are highly suitable internal standards for the quantification of NDEA. The choice between them is nuanced and may depend on the specific analytical challenges and instrumentation.
-
N-Nitrosodiethylamine-d10 is often preferred due to its larger mass difference from the analyte, which minimizes the risk of spectral overlap. This can be particularly advantageous when analyzing samples with a wide range of NDEA concentrations.
-
This compound , with a lower degree of deuteration, may exhibit a smaller chromatographic isotope effect, potentially leading to better co-elution with the native analyte in some systems.
Ultimately, the optimal internal standard should be selected based on a thorough method development and validation process. This includes verifying the absence of chromatographic separation between the analyte and the chosen internal standard and ensuring that there is no interference from the internal standard on the analyte signal, or vice-versa. For most applications, both NDEA-d4 and NDEA-d10 will provide the necessary accuracy and precision for the reliable quantification of N-Nitrosodiethylamine.
References
N-Nitrosodiethylamine-d4: A Comparative Guide on Accuracy and Precision in Inter-Laboratory Studies
In the landscape of pharmaceutical analysis and safety, the accurate quantification of nitrosamine impurities is of paramount importance. N-Nitrosodiethylamine (NDEA) is a potent carcinogenic impurity that requires rigorous monitoring. The use of an isotopically labeled internal standard is the gold standard for achieving high accuracy and precision in analytical methods. This guide provides a comprehensive comparison of the performance of N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard in inter-laboratory studies, supported by experimental data and detailed methodologies.
Performance in Quantitative Analysis
The primary role of an internal standard is to compensate for variations in sample preparation and instrumental analysis. Isotope dilution mass spectrometry, using deuterated standards like NDEA-d4, is a widely accepted technique for the accurate quantification of nitrosamines.[1][2][3][4]
A study on the analysis of N-nitrosamines in water utilized direct isotope analogues for all analytes to ensure accurate quantification. This approach accounts for analytical variabilities that may occur during sample processing, extraction, and instrumental analysis.[2][3][4] For NDEA, the method demonstrated excellent recoveries and precision.
Table 1: Method Performance for NDEA using NDEA-d4 Internal Standard in Water Samples
| Parameter | Spike Level | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Method Recovery | 10 ng/L | 82 - 102 | < 10 |
| Method Recovery | 100 ng/L | 82 - 102 | < 10 |
Data extracted from a study on N-nitrosamine analysis in various water matrices.[2]
In the context of pharmaceutical products, a validated method for the determination of NDMA and NDEA in sartan, ranitidine, and metformin drug substances and products also employs NDEA-d4 as an internal standard.[5] While specific inter-laboratory precision data for NDEA-d4 was not detailed in the provided information, the method validation guidelines from regulatory bodies like the US Pharmacopeia (USP) provide a framework for acceptable performance.
Table 2: Recommended Quantitative Analytical Procedure Performance Criteria (USP <1469>)
| Parameter | Recommended Acceptance Criteria |
| Range | 50%–150% of the limit corresponding to the Acceptable Intake (AI) |
| Accuracy (Recovery) | 70%–130% |
| Repeatability (n=6) | Relative Standard Deviation (RSD) ≤ 25% |
| Intermediate Precision (n=12) | RSD ≤ 30% |
General requirements for methods used to test for nitrosamine impurities.[6]
The use of NDEA-d4 is integral to meeting these stringent requirements by ensuring the reliability of the quantification of NDEA.
Comparison with Other Internal Standards
While direct inter-laboratory comparative studies for different internal standards for NDEA analysis were not found in the provided search results, the principle of isotope dilution mass spectrometry strongly favors the use of a stable isotope-labeled analogue of the analyte as the internal standard. This is because it behaves nearly identically to the analyte during extraction, derivatization, and chromatography, providing the most accurate correction for any losses or variations.
Alternative internal standards, such as other nitrosamines not expected to be in the sample, might be used. However, they may not perfectly mimic the behavior of NDEA in all matrices, potentially leading to lower accuracy and precision. The consensus in the presented literature is the strong preference for the corresponding deuterated internal standard.[2][3][4]
Experimental Protocols
The following sections detail the typical experimental workflows for the analysis of NDEA using NDEA-d4 as an internal standard.
Sample Preparation and Extraction
A common procedure for solid drug substances involves the following steps:
-
Weighing: Accurately weigh about 1 g of the sample into a volumetric flask.[5]
-
Spiking: Add a known amount of the NDEA-d4 internal standard solution.[5]
-
Extraction: Add a suitable solvent, such as 50% methanol.[5]
-
Sonication: Sonicate for a specified period (e.g., 30 minutes) to ensure complete extraction of the nitrosamines.[5]
-
Dilution: Dilute to the final volume with the extraction solvent.[5]
-
Centrifugation: Centrifuge the sample to separate solid particles.[5]
-
Filtration: Filter the supernatant through a membrane filter (e.g., 0.22 μm PVDF) before analysis.[5]
For water samples, solid-phase extraction (SPE) is a common technique for pre-concentration and purification.[2][3][4][7]
Chromatographic and Mass Spectrometric Analysis
The prepared sample is then analyzed using a highly sensitive and selective instrument, typically a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Separation: An appropriate HPLC column is used to separate NDEA from other components in the sample matrix. A common choice is a C18 column.[5]
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for nitrosamine analysis.[5]
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify NDEA and the NDEA-d4 internal standard.[5] Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Table 3: Exemplary LC-MS/MS Parameters for NDEA and NDEA-d4
| Parameter | NDEA | NDEA-d4 |
| Precursor Ion (m/z) | 103.1 | 107.1 |
| Product Ion 1 (m/z) | 75.1 | 79.1 |
| Product Ion 2 (m/z) | 47.1 | 49.1 |
| Declustering Potential (V) | 60 | 60 |
| Collision Energy (eV) | 16 | 16 |
Illustrative parameters based on a published method.[5] Actual values may vary depending on the instrument and specific method.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of NDEA in various matrices, including pharmaceuticals and environmental samples. The available data, although not from a direct inter-laboratory comparison of internal standards, demonstrates that methods employing NDEA-d4 can achieve the high levels of accuracy and precision required by regulatory agencies. The close structural and chemical similarity between NDEA-d4 and NDEA ensures that it effectively compensates for analytical variability, leading to trustworthy and reproducible results. For researchers, scientists, and drug development professionals, the adoption of NDEA-d4 in analytical protocols is a critical step in ensuring the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov.tw [fda.gov.tw]
- 6. usp.org [usp.org]
- 7. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
Navigating Nitrosamine Analysis: A Comparative Guide to Method Robustness Testing Featuring N-Nitrosodiethylamine-d4
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of N-nitrosamine impurities in pharmaceutical products are of paramount importance due to their potential carcinogenic properties.[1][2][3] Robust analytical methods are crucial for ensuring the safety and quality of drug substances and products. This guide provides a comparative overview of analytical methodologies for nitrosamine analysis, with a specific focus on the use of N-Nitrosodiethylamine-d4 (NDEA-d4) as an isotopic internal standard to ensure method robustness. We will delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting supporting experimental data and detailed protocols.
The Role of this compound
This compound (NDEA-d4) is a deuterated stable isotope-labeled internal standard for N-Nitrosodiethylamine (NDEA). Its use is critical in analytical methods, particularly those employing mass spectrometry, as it closely mimics the chemical and physical properties of the non-labeled analyte (NDEA). This allows for accurate quantification by correcting for variations in sample preparation and instrument response, thereby enhancing the robustness and reliability of the analytical method.
Comparative Analysis of Analytical Methods
The two primary analytical techniques for the determination of nitrosamine impurities in pharmaceuticals are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice between these methods often depends on the specific nitrosamines of interest, the sample matrix, and the required sensitivity.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of representative LC-MS/MS and GC-MS methods for the analysis of NDEA and other nitrosamines, with NDEA-d4 often used as an internal standard.
Table 1: Performance Characteristics of LC-MS/MS Methods for Nitrosamine Analysis
| Parameter | Method 1: UPLC-APCI-MS/MS | Method 2: LC-MS/MS | Method 3: UHPLC-MS/MS |
| Instrumentation | Agilent 1260 series HPLC with Agilent 6460 triple quadrupole MS | Not Specified | Waters ACQUITY UPLC I-Class/Xevo TQ-XS |
| Analyte(s) | NDEA and other nitrosamines | NDEA, NDMA, NEIPA, NDIPA | NDEA and other nitrosamines |
| Limit of Detection (LOD) | 0.05–0.8 ng/mL | 0.13 ppm (for NDEA) | Not Specified |
| Limit of Quantification (LOQ) | 0.1–2.0 ng/mL | 0.06 ppm (for NDEA) | ≤ 0.1 ng/mL |
| Linearity (r²) | ≥ 0.999 | Not Specified | Not Specified |
| Accuracy (% Recovery) | 80% - 120% | Not Specified | Within 15% of nominal |
| Precision (%RSD) | Not Specified | < 6.5% | Not Specified |
| Reference | [4] | [5] | [6] |
Table 2: Performance Characteristics of GC-MS Methods for Nitrosamine Analysis
| Parameter | Method 1: GC-MS/MS | Method 2: Headspace GC-MS | Method 3: GC-MS |
| Instrumentation | Not Specified | Agilent 7890B GC with 5977A MSD | Shimadzu GCMS-QP2020 NX with HS-20 |
| Analyte(s) | NDMA, NDEA, and other nitrosamines | NDMA, NDEA, NEIPA, NDIPA | NDMA, NDEA |
| Limit of Detection (LOD) | 0.02-0.03 ppm | 0.01 ppm (Drug Substance) | Not Specified |
| Limit of Quantification (LOQ) | 0.06-0.09 ppm | 0.05 ppm (Drug Substance) | 2.5 µg/L |
| Linearity (r²) | Not Specified | Not Specified | > 0.999 |
| Accuracy (% Recovery) | 87.68% - 122.75% | Not Specified | Not Specified |
| Precision (%RSD) | Not Specified | Not Specified | Not Specified |
| Reference | [7] | [8] | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of nitrosamines using NDEA-d4 as an internal standard.
LC-MS/MS Method for Screening and Quantification of Nitrosamines
This method is applicable for the determination of multiple nitrosamines in sartan active pharmaceutical ingredients (APIs) and final products.
1. Sample Preparation:
-
Weigh 250 mg of the sartan API or ground tablet powder into a 15 mL centrifuge tube.
-
Add 250 µL of an internal standard solution containing NDEA-d4 (e.g., at 400 ng/mL).
-
Add 250 µL of methanol and sonicate for 5 minutes.
-
Add 4.5 mL of deionized water and sonicate for another 5 minutes.
-
Centrifuge the solution at 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter before analysis.
2. Chromatographic Conditions:
-
LC System: Agilent 1260 series or equivalent.
-
Column: Inertsil ODS-3 C18 (5 µm, 4.6 × 150 mm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% Formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program: Optimized to separate the target nitrosamines.
3. Mass Spectrometry Conditions:
-
MS System: Agilent 6460 triple quadrupole or equivalent.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Source Temperature: 400 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each nitrosamine and their deuterated internal standards (e.g., for NDEA and NDEA-d4).
Headspace GC-MS Method for NDMA and NDEA Analysis
This method is suitable for the analysis of volatile nitrosamines like NDMA and NDEA in pharmaceutical substances.[2]
1. Sample and Standard Preparation:
-
Prepare calibration standards of NDMA and NDEA in a suitable solvent like N,N-Dimethyl sulfoxide (DMSO) at concentrations ranging from 2.5 to 10 µg/L.
-
Prepare sample solutions by dissolving a known amount of the API (e.g., Valsartan, Losartan) in DMSO to a final concentration of 5% w/v in a 20 mL headspace vial.
-
Spike samples with a known concentration of the internal standard solution (containing NDEA-d4).
2. Headspace Conditions:
-
HS Sampler: Agilent 7697A or equivalent.
-
Oven Temperature: 120 °C.
-
Loop Temperature: 125 °C.
-
Transfer Line Temperature: 130 °C.
-
Vial Equilibration Time: 15 minutes.
3. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm or equivalent.
-
Inlet Temperature: 220 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C and hold for 3.5 min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Specific ions for each analyte and internal standard.
Method Robustness Testing
Robustness testing is a critical component of method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use.
A study on a multi-analyte LC-MS/MS method investigated the effect of deliberate variations in mobile phase composition (±0.1% formic acid), organic component ratio (±20% acetonitrile in methanol), and flow rate (±0.15 mL/min). The results indicated that these variations had only a slight influence on the peak widths of the analytes, demonstrating the robustness of the proposed method.
Visualizing Workflows and Logical Relationships
To better illustrate the processes involved in method robustness testing, the following diagrams are provided.
Caption: Experimental Workflow for LC-MS/MS Analysis of Nitrosamines.
Caption: Logical Flow for Method Robustness Testing.
Conclusion
The selection of an appropriate analytical method for nitrosamine testing is a critical decision in pharmaceutical quality control. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity for the detection and quantification of NDEA and other nitrosamines. The use of deuterated internal standards like NDEA-d4 is indispensable for achieving robust and reliable results. This guide provides a comparative framework and detailed protocols to assist researchers and drug development professionals in establishing and validating robust analytical methods for nitrosamine impurity analysis, ultimately contributing to the safety and quality of pharmaceutical products.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soeagra.com [soeagra.com]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Limit of Quantification (LOQ) for N-Nitrosodiethylamine (NDEA) Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of N-nitrosodiethylamine (NDEA), a probable human carcinogen, with a focus on methods employing N-Nitrosodiethylamine-d4 as an internal standard. The determination of NDEA at trace levels is crucial for ensuring the safety of pharmaceutical products.[1][2] This document summarizes quantitative data, details experimental protocols, and offers visual representations of analytical workflows to aid in the selection and implementation of appropriate testing strategies.
Quantitative Data Summary
The limit of quantification (LOQ) is a critical performance characteristic of an analytical method, representing the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The following table summarizes the LOQs for NDEA achieved by various analytical techniques, frequently utilizing deuterated NDEA as an internal standard to ensure accuracy.
| Analytical Technique | Internal Standard | Limit of Quantification (LOQ) for NDEA | Matrix | Reference |
| LC-MS/MS | N-Nitrosodiethylamine-d10 | 0.05 µg/g | Medicines | [3] |
| UPLC-APCI-MS/MS | - | 0.37 ng/mL | Irbesartan, Olmesartan, Metformin | [4] |
| GC/MS Headspace | This compound | 0.05 ppm | Valsartan Drug Substance and Product | [5] |
| LC-MS/MS | N-Nitrosodiethylamine-d10 | 0.05 µg/g | Sartan Medicines | [6] |
| GC-MS/MS | - | 0.06 - 0.09 ppm | Valsartan | [7] |
| LC-HRMS | - | As low as 0.005 ppm | Various Drug Products | [8] |
| LC-MS/MS | N-Nitrosodiethylamine-d10 | 2.2 ng/mL (spiked) | Valsartan/Losartan Sample |
Note: The variability in reported LOQs can be attributed to differences in instrumentation, sample matrix, and the specific validation protocol employed.[9]
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are summaries of typical experimental protocols for NDEA quantification using mass spectrometry-based methods with this compound as an internal standard.
1. Sample Preparation (General Protocol for Solid Dosage Forms)
-
Weighing: Accurately weigh a specified amount of the homogenized drug product (e.g., 500 mg of valsartan).[5]
-
Spiking: Add a known amount of the internal standard solution (e.g., this compound).[10][11]
-
Extraction: Add a suitable solvent (e.g., 50% methanol or dimethyl sulfoxide) and extract the NDEA and internal standard from the matrix.[5][10] This often involves sonication and centrifugation to separate the solid and liquid phases.[10]
-
Filtration: Filter the supernatant through a membrane filter (e.g., 0.22 µm PVDF) to remove any remaining particulate matter before analysis.[10][11]
2. GC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A capillary column with a polar stationary phase is typically used, such as a DB-WAX column (30 m x 0.25 mm, 0.5 µm).[5][7]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[11]
-
Oven Program: A temperature gradient is employed to separate the analytes. For instance, starting at 70°C and ramping up to 240°C.[7][12]
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) is a common ionization technique for GC-MS analysis.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both NDEA and the deuterated internal standard.[11]
-
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 x 100 mm, 3 µm) is frequently employed.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is typical.[6][10]
-
Flow Rate: A constant flow rate, for example, 0.6 mL/min, is maintained.[6][10]
-
-
Mass Spectrometry Detection:
Workflow and Pathway Visualizations
To further clarify the analytical process, the following diagrams illustrate a typical experimental workflow and the logical relationship in method validation for NDEA quantification.
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. shimadzu.com [shimadzu.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. hsa.gov.sg [hsa.gov.sg]
- 7. Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. fda.gov.tw [fda.gov.tw]
- 11. fda.gov.tw [fda.gov.tw]
- 12. agilent.com [agilent.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Performance of N-Nitrosodiethylamine-d4 in Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of N-Nitrosodiethylamine-d4 (NDEA-d4) as an internal standard in the quantification of N-Nitrosodiethylamine (NDEA) across various sample matrices. The selection of a suitable internal standard is critical for achieving accurate and reliable results in chromatography-based analyses, especially when dealing with complex matrices that can introduce variability and interference. This document summarizes key performance indicators, details experimental protocols, and offers a comparative look at alternative internal standards to aid researchers in their method development and validation processes.
Comparative Performance Data
The use of a stable isotope-labeled internal standard, such as NDEA-d4, is a widely accepted strategy to compensate for variations in sample preparation and matrix effects in mass spectrometry-based methods. The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for signal suppression or enhancement.
While direct head-to-head comparative studies are limited, the following tables summarize the reported performance of NDEA-d4 and its common alternative, NDEA-d10, in key matrices. Data has been compiled from various sources, and experimental conditions should be considered when making comparisons.
Table 1: Performance in Pharmaceutical Drug Substances
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | LOQ | Analytical Method |
| NDEA-d4 | NDEA | Sartans, Ranitidine, Metformin | Data not explicitly reported, but method validated | Not explicitly quantified, but compensated by IS | 0.02 - 0.05 µg/g | LC-MS/MS |
| NDEA-d10 | NDEA | Sartans | Accuracy: 96.7-103.3% at LOQ | Not explicitly quantified, but compensated by IS | 3.3 ng/mL (in solution) | LC-MS/MS |
Table 2: Performance in Urine
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | LOQ (ng/mL) | Analytical Method |
| Deuterated IS (unspecified) | NDEA | Human Urine | 74.3 - 110[1] | Not explicitly reported | 0.22 - 2.06[1] | UHPLC-MS/MS[1] |
Table 3: Performance in Water
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | LOD (ng/L) | Analytical Method |
| Not Specified | NDEA | Spiked Water | 98 - 101 | Not explicitly reported | 0.04 - 0.16[2] | UHPLC-MS/MS[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summarized protocols for key experiments cited in this guide.
Analysis of NDEA in Pharmaceutical Drug Substances using NDEA-d4
This method is applicable for the determination of NDEA in sartan, ranitidine, and metformin drug substances.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask.
-
Add 1 mL of the internal standard solution (NDEA-d4) and 7 mL of 50% methanol.
-
Sonicate for 30 minutes.
-
Add 50% methanol to the volume.
-
Transfer to a 15 mL centrifuge tube and centrifuge at 2500 xg for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter to obtain the sample solution.
2. LC-MS/MS Conditions:
-
Column: XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm, or equivalent.
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient program is used to separate NDEA from the matrix.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the analytical workflows.
Comparison with Alternatives
The primary alternative to NDEA-d4 is NDEA-d10. Both are deuterated analogs of NDEA and are expected to have very similar chemical and physical properties. The choice between them often depends on commercial availability, cost, and the specific requirements of the analytical method. A higher degree of deuteration (as in NDEA-d10) can sometimes be advantageous to minimize the risk of isotopic crosstalk with the native analyte, especially at high concentrations.
Another class of alternatives includes 15N-labeled internal standards. These are sometimes preferred over deuterated standards to completely avoid the theoretical possibility of hydrogen-deuterium exchange under certain analytical conditions. However, deuterated standards where the deuterium atoms are attached to carbon atoms are generally considered stable.
Conclusion
This compound is a reliable and widely used internal standard for the quantification of NDEA in various matrices, particularly in pharmaceutical analysis. Its performance is characterized by its ability to effectively compensate for matrix effects and variations in sample recovery, leading to accurate and precise results. While quantitative performance data is not always directly compared in the literature, the validation of numerous methods employing NDEA-d4 attests to its suitability. For researchers developing new analytical methods, the choice between NDEA-d4 and its alternatives like NDEA-d10 will depend on a careful evaluation of the specific matrix, the required sensitivity, and practical considerations such as availability and cost. The detailed experimental protocols and workflows provided in this guide serve as a valuable starting point for method development and validation in the critical task of nitrosamine impurity analysis.
References
- 1. Rapid analysis of N-nitrosamines in urine using ultra high-pressure liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Bioanalytical Method for Quantification of N-nitrosodimethylamine (NDMA) in Human Plasma and Urine with Different Meals and following Administration of Ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Nitrosodiethylamine-d4
Essential Safety and Handling Guide for N-Nitrosodiethylamine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
This compound is a deuterated form of N-Nitrosodiethylamine (NDEA), a compound classified as a probable human carcinogen and mutagen.[1][2] It is toxic if swallowed and can cause damage to the liver.[1][3] Therefore, handling this substance requires stringent safety protocols.
Hazard Identification and Classification
| Hazard Class | Classification |
| Acute Toxicity (Oral) | Category 3, Toxic if swallowed.[3][4] |
| Carcinogenicity | Category 1A/1B, May cause cancer.[3][4] |
| Mutagenicity | Suspected of causing genetic defects.[1][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloves are required.[6] Use butyl rubber or SilverShield™ gloves when handling the concentrated form.[6] For diluted solutions, nitrile gloves may be used as the inner glove.[7] | N-Nitrosodiethylamine can penetrate standard latex and nitrile gloves.[6] Butyl rubber and SilverShield™ offer superior resistance. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Body Protection | A disposable, one-piece, close-fitting suit or scrubs and a lab coat.[6][8] | Prevents skin contact with the substance. Disposable suits are preferred to avoid cross-contamination. |
| Eye Protection | Safety glasses with side shields or goggles.[6] | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is necessary if engineering controls are not available or in case of a spill.[6][9] | N-Nitrosodiethylamine is volatile, and inhalation is a primary route of exposure.[6] |
| Footwear | Closed-toe shoes.[6] In animal labs, overshoes or disposable boot covers should be used.[8] | Protects feet from spills and contamination. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted within a designated area.
1. Preparation and Weighing:
-
All handling of this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood or a Class II, B2 biological safety cabinet (BSC).[6][8]
-
Before starting, ensure the fume hood or BSC is functioning correctly.
-
Dampen the work surface with a suitable solvent to prevent the dispersal of any powdered substance.
2. Solution Preparation:
-
When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Keep all containers tightly sealed when not in use.[8]
3. Animal Handling (if applicable):
-
All animal administrations and cage manipulations must be performed in a certified BSC.[8]
-
Animals administered this compound should be treated as hazardous for at least 24-72 hours post-administration, as the compound may be excreted.[6][8]
-
Cages must be clearly labeled with the date and time of administration.[8]
4. Post-Handling:
-
After handling, wipe down all surfaces in the fume hood or BSC with an appropriate decontaminating solution.
-
Remove PPE in the correct order to avoid self-contamination. The last item to be removed should be your respiratory protection and inner gloves.[7]
-
Wash hands thoroughly with soap and water after removing PPE.[8]
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure.
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and pipette tips, must be considered hazardous waste.[8]
2. Waste Collection:
-
Solid waste should be double-bagged in clear, sealable plastic bags.[8]
-
Liquid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty containers of the substance must also be treated as hazardous waste.[6]
3. Labeling and Storage:
-
All waste containers must be labeled "HAZARDOUS WASTE" and include the chemical name and the date the waste was generated.[8]
-
Store waste in a designated, secure area with secondary containment.[8]
4. Final Disposal:
-
Arrange for a licensed hazardous waste disposal company to collect the waste. Do not dispose of this compound down the drain or in regular trash.[8]
Caption: Disposal plan for this compound waste.
Emergency Procedures
Spills:
-
In case of a small spill, use absorbent paper to clean it up.[8][9] Be cautious as it may react with cellulose-based absorbents.[8]
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
-
All materials used for cleaning up the spill must be disposed of as hazardous waste.[8]
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[1][6]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[1]
-
Inhalation: Move to fresh air immediately.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5][6]
In all cases of personal exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.[8]
References
- 1. nj.gov [nj.gov]
- 2. N-Nitrosodiethylamine | C4H10N2O | CID 5921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N-Nitrosodiethylamine|55-18-5|MSDS [dcchemicals.com]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. youtube.com [youtube.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. N-NITROSODIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
